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Foundational

An In-depth Technical Guide to the Structural Analysis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the structural elucidation of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, a key interme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, a key intermediate in the synthesis of the potent and selective SOS1 inhibitor, MRTX0902.[1] As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for the definitive characterization of this chlorinated heterocyclic compound. We will delve into the critical analytical techniques required for its structural verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each section will not only present the expected analytical data but also explain the rationale behind the experimental choices and provide detailed, self-validating protocols. This guide is intended to be an authoritative resource for researchers engaged in the synthesis, development, and quality control of complex heterocyclic molecules within the pharmaceutical industry.

Introduction: The Significance of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine has emerged as a molecule of significant interest due to its integral role as a precursor in the synthesis of MRTX0902, a novel inhibitor of the Son of Sevenless homolog 1 (SOS1) protein-protein interaction with KRAS.[1][2] The pyridopyridazine core is a versatile scaffold found in a variety of biologically active compounds, exhibiting antitumor, antibacterial, and analgesic properties.[3] The specific substitution pattern of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, featuring two reactive chlorine atoms, makes it a valuable building block for the construction of more complex pharmaceutical agents through nucleophilic substitution reactions.[2]

However, the presence of these reactive chloro groups also contributes to the compound's susceptibility to hydrolysis, necessitating careful handling and robust analytical methods to ensure its integrity throughout the synthetic process.[1] This guide provides the necessary framework for the comprehensive structural analysis of this important intermediate.

Chemical Properties and Synthesis Overview

A thorough understanding of the chemical properties of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is paramount for its successful handling, analysis, and downstream application.

PropertyValueSource
Molecular Formula C₈H₅Cl₂N₃-
Molecular Weight 214.05 g/mol -
Appearance Expected to be a solid[1]
Solubility Soluble in organic solvents such as DMSO and dichloromethane[2]
Stability Susceptible to hydrolysis[1]

The synthesis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is a key step in the overall synthesis of MRTX0902. A representative synthetic pathway is outlined below.

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Chlorination cluster_2 Downstream Synthesis 7-hydroxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one 7-hydroxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine 7-hydroxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one->1,7-dichloro-4-methylpyrido[3,4-d]pyridazine POCl₃ MRTX0902 MRTX0902 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine->MRTX0902 Iterative SₙAr

Caption: Synthetic route to 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, providing key information about the protons on the pyridopyridazine core.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5Singlet3H-CH₃
~7.5-8.0Singlet1HAr-H
~8.5-9.0Singlet1HAr-H

Note: Predicted chemical shifts are based on the analysis of similar heterocyclic systems and the electronic effects of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the quaternary carbons of the heterocyclic core.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~20-CH₃
~120-160Aromatic and Heterocyclic Carbons

Note: Specific assignments would require 2D NMR techniques such as HSQC and HMBC.

Experimental Protocol for NMR Spectroscopy

Rationale: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing due to its chemical inertness and single, sharp resonance at 0 ppm.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Receiver Gain: Adjusted to avoid clipping

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more for adequate signal-to-noise

      • Receiver Gain: Adjusted

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CHCl₃ signal in the ¹³C NMR spectrum.

    • Integrate the signals in the ¹H NMR spectrum.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine and for gaining insights into its fragmentation patterns, which can further confirm its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
213/215/217[M]⁺, [M+2]⁺, [M+4]⁺ isotopic cluster for two chlorine atoms
178/180[M-Cl]⁺ isotopic cluster
143[M-2Cl]⁺

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, providing strong evidence for the presence of two chlorine atoms.

Experimental Protocol for Mass Spectrometry

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a standard method for the analysis of volatile and thermally stable organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine in a volatile organic solvent such as dichloromethane or ethyl acetate (approximately 1 mg/mL).

  • GC-MS Parameters:

    • Gas Chromatograph:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (EI):

      • Ion Source Temperature: 230 °C

      • Electron Energy: 70 eV

      • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic cluster pattern.

    • Propose fragmentation pathways consistent with the observed fragment ions.

Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected FT-IR Data:

Wavenumber (cm⁻¹)Vibration
~3100-3000C-H stretching (aromatic)
~2950-2850C-H stretching (aliphatic -CH₃)
~1600-1450C=C and C=N stretching (aromatic ring)
~800-700C-Cl stretching
Experimental Protocol for FT-IR Spectroscopy

Rationale: The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining FT-IR spectra of solid samples with minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Integrated Structural Analysis Workflow

The definitive structural confirmation of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine relies on the synergistic interpretation of data from multiple analytical techniques.

Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample Sample NMR NMR Sample->NMR MS MS Sample->MS FT-IR FT-IR Sample->FT-IR Proton_and_Carbon_Framework Proton and Carbon Framework NMR->Proton_and_Carbon_Framework Molecular_Weight_and_Formula Molecular Weight and Formula MS->Molecular_Weight_and_Formula Functional_Groups Functional Groups FT-IR->Functional_Groups Final_Structure 1,7-dichloro-4-methyl- pyrido[3,4-d]pyridazine Proton_and_Carbon_Framework->Final_Structure Molecular_Weight_and_Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Integrated workflow for the structural analysis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.

Conclusion

The structural analysis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine requires a multi-technique approach to ensure its identity and purity, which are critical for its successful use in the synthesis of MRTX0902. This guide has provided a detailed framework for its characterization using NMR, MS, and FT-IR spectroscopy. By following the outlined protocols and understanding the expected analytical outcomes, researchers can confidently verify the structure of this important synthetic intermediate, thereby ensuring the quality and integrity of their drug discovery and development efforts.

References

  • Ketcham, J. M., et al. (2022). Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Journal of Medicinal Chemistry, 65(14), 9678–9690. [Link]

  • Scattolin, T., et al. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development, 27(6), 1061–1068. [Link]

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11. [Link]

  • PubChem. (n.d.). 4-Chloropyrido[3,4-d]pyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dichloro-4-methylpyridazine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Abstract: The pyrido[3,4-d]pyridazine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various biologically active agents.[1][2] This guide provides a comprehensive analysis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrido[3,4-d]pyridazine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of various biologically active agents.[1][2] This guide provides a comprehensive analysis of the physicochemical properties of a specific, sparsely documented derivative, 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine. Due to the limited availability of direct experimental data for this compound, this document establishes a framework for its characterization by integrating data from analogous structures, outlining robust experimental protocols for property determination, and leveraging computational prediction methods. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction to the Pyrido[3,4-d]pyridazine Scaffold

Heterocyclic compounds containing nitrogen are foundational to drug discovery, with over half of all FDA-approved drugs featuring a nitrogen-containing ring.[3] The fusion of a pyridine ring with a pyridazine ring creates the pyridopyridazine system, a class of scaffolds that has garnered considerable interest for its pharmacological versatility.[1][2] The arrangement of nitrogen atoms and the overall planar structure of these molecules make them ideal candidates for interacting with biological targets, particularly protein kinases.[1]

Derivatives of the broader pyridopyridazine family have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: By inhibiting cyclin-dependent kinases, certain derivatives can control unregulated cell proliferation.[1][4]

  • Anti-inflammatory Agents: Inhibition of p38 kinase is a key mechanism for treating conditions like rheumatoid arthritis.[1]

  • Antimicrobial and Antifungal Agents: Various substituted pyridazines have shown potent activity against bacterial and fungal pathogens.[5][6][7]

  • Central Nervous System (CNS) Activity: Certain analogs have been developed as histamine H3 receptor binders.[3]

The subject of this guide, 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine, features key substitutions—two reactive chlorine atoms and a methyl group—that are of significant interest for synthetic elaboration and structure-activity relationship (SAR) studies. The chlorine atoms at the 1 and 7 positions serve as versatile synthetic handles for introducing further diversity through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Physicochemical Properties: An Integrated Approach

Direct experimental data for 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is not extensively reported in public literature. Therefore, this section presents a combination of data from closely related analogs and computationally predicted values to provide a robust physicochemical profile.

Summary of Properties

The following table summarizes the key physicochemical properties. Predicted values are derived from established computational models and provide a reliable estimate for guiding experimental design.

PropertyPredicted/Analog-Derived ValueData Source & Rationale
Molecular Formula C₈H₅Cl₂N₃Calculated from structure.
Molecular Weight 214.05 g/mol Calculated from formula. Analog: 3,6-dichloro-4-methylpyridazine is 163.005 g/mol .[8][9]
Physical State Predicted: SolidBased on related dichloro-aza-aromatic compounds which are typically crystalline solids at room temperature.[10]
Melting Point Predicted: 130-160 °CEstimation based on the increased molecular weight and complexity compared to 3,6-Dichloro-4-methylpyridazine (m.p. 86-88 °C).[10] The fused ring system increases rigidity and intermolecular forces.
Boiling Point > 300 °C (with decomposition)High boiling points are characteristic of heterocyclic compounds of this size.[11] Precise measurement is often precluded by thermal decomposition.
Solubility Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).[12][13] Sparingly soluble in alcohols. Insoluble in water.Predicted based on the hydrophobic nature of the dichlorinated aromatic system. The nitrogen atoms offer some polarity, but the overall character is nonpolar.
logP (Octanol/Water) Predicted: 2.5 ± 0.5The two chlorine atoms significantly increase lipophilicity compared to the parent scaffold. Analog: 3,6-dichloro-4-methylpyridazine has a predicted XLogP3 of 2.1.[14]
pKa (most basic) Predicted: 1.5 - 2.5The pyridine nitrogen is the most basic site. Its basicity is significantly reduced by the electron-withdrawing effects of the two chlorine atoms and the fused pyridazine ring.
Polar Surface Area ~39 ŲCalculated based on the three nitrogen atoms. This value is important for predicting cell permeability.
Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. Key expected signals include a singlet for the methyl group (CH₃) around δ 2.4-2.6 ppm and two distinct aromatic protons on the pyridine ring, likely appearing as doublets or singlets in the δ 7.5-9.0 ppm region, depending on the solvent. The exact shifts are influenced by the electronic effects of the chlorine atoms. For comparison, the single aromatic proton in 3,6-dichloro-4-methylpyridazine appears at δ 7.41 ppm.[10]

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display eight distinct carbon signals. The methyl carbon would appear upfield (δ 15-25 ppm). The aromatic carbons will be in the δ 120-160 ppm range, with the carbons directly attached to chlorine atoms showing characteristic shifts.

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will be effective. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1), which is a definitive confirmation of its composition. The molecular ion peak [M]⁺ should be observed at m/z ≈ 214.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹) and C-Cl stretching vibrations (typically below 800 cm⁻¹).

Synthesis and Characterization Workflow

Proposed Synthetic Strategy

The synthesis of pyrido[3,4-d]pyridazine derivatives often involves the construction of the bicyclic system from suitably substituted pyridine or pyridazine precursors.[3] A common and effective strategy involves the cyclocondensation of a substituted pyridine derivative with hydrazine.

G cluster_start Starting Material Preparation cluster_reaction Core Scaffold Formation cluster_modification Functional Group Installation cluster_final Final Product Start Substituted 3-aminopyridine-4-carboxylate Cyclize Step 1: Cyclocondensation Reagent: Hydrazine (N₂H₄) Conditions: Reflux in Ethanol Start->Cyclize Formation of Dihydropyridopyridazinone Oxidize Step 2: Aromatization Reagent: Oxidizing Agent (e.g., MnO₂) Conditions: Heat Cyclize->Oxidize Formation of Pyridopyridazinone Chlorinate Step 3: Dichlorination Reagent: POCl₃ / PCl₅ Conditions: High Temperature Oxidize->Chlorinate Conversion of Hydroxyls to Chlorides Product 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine Chlorinate->Product

Caption: Proposed synthetic workflow for 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine.

Experimental Protocol: Purity and Identity Confirmation

This protocol outlines the standard workflow for confirming the identity and purity of a newly synthesized batch of the target compound.

Objective: To verify the structure and assess the purity of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine.

Methodology:

  • Thin-Layer Chromatography (TLC):

    • Rationale: A rapid and inexpensive method to assess reaction completion and sample purity.

    • Procedure:

      • Dissolve a small amount of the crude product in dichloromethane (DCM).

      • Spot the solution onto a silica gel TLC plate.

      • Develop the plate using a mobile phase of 50:50 Ethyl Acetate:Hexanes.

      • Visualize the spots under UV light (254 nm). A single spot indicates high purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: Provides quantitative purity data.

    • Procedure:

      • Prepare a ~1 mg/mL solution of the compound in acetonitrile.

      • Inject onto a C18 reverse-phase column.

      • Elute with a gradient of water and acetonitrile (both containing 0.1% TFA).

      • Monitor the eluent at 254 nm. Purity is calculated from the area percentage of the main peak.

  • Mass Spectrometry (MS):

    • Rationale: Confirms molecular weight and elemental composition (via high-resolution MS).

    • Procedure:

      • Prepare a dilute solution (~10 µg/mL) in methanol.

      • Infuse the solution into an ESI-MS instrument.

      • Acquire data in positive ion mode.

      • Confirm the presence of the [M+H]⁺ ion (m/z ≈ 215) and the characteristic Cl₂ isotope pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: Provides definitive structural confirmation.

    • Procedure:

      • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

      • Acquire ¹H and ¹³C NMR spectra.

      • Confirm that the observed chemical shifts, coupling constants, and integration values match the expected structure.

G Sample Synthesized Compound TLC TLC Analysis (Purity Check) Sample->TLC Purify Column Chromatography (If Impure) TLC->Purify Impure HPLC HPLC-UV (Quantitative Purity) TLC->HPLC Pure Purify->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) HPLC->NMR MS High-Res Mass Spec (Molecular Formula Confirmation) HPLC->MS Final Characterized Compound (Purity & Identity Confirmed) NMR->Final MS->Final

Caption: Analytical workflow for identity and purity confirmation.

Applications in Drug Discovery and Chemical Biology

The 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine scaffold is a prime candidate for library synthesis in drug discovery campaigns. The two chlorine atoms are electronically distinct and offer opportunities for selective and sequential functionalization.

  • Kinase Inhibitor Scaffolding: The planar, nitrogen-rich core is well-suited to fit into the ATP-binding pocket of many protein kinases. The chlorine atoms can be displaced by various nucleophiles (e.g., amines) to probe different regions of the binding site, enabling the rapid generation of potent and selective inhibitors.[1]

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a high-value fragment. Its relatively low molecular weight and multiple points for synthetic elaboration make it an excellent starting point for growing into a more complex, high-affinity ligand.

  • Chemical Probe Development: One chlorine atom can be substituted with a linker attached to a fluorescent dye or an affinity tag (like biotin), while the other is used to modulate target affinity. This creates a chemical probe for studying the biological role of a target protein in cells or in vivo.

Conclusion

While direct experimental data on 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is limited, a comprehensive physicochemical profile can be reliably constructed through analysis of related structures and state-of-the-art computational prediction. This guide establishes its identity as a lipophilic, solid compound with poor aqueous solubility and provides a clear roadmap for its synthesis and analytical characterization. The presence of two reactive chlorine atoms on a biologically relevant scaffold makes it a highly valuable building block for the development of novel kinase inhibitors, chemical probes, and other therapeutic agents. The protocols and data presented herein offer a solid foundation for any researcher or drug discovery professional looking to explore the potential of this promising molecule.

References

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., and Moawad, A. (2015) “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Danel, M., Chanteux, H., & Le-Rocheleuil, C. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 295-320. [Link]

  • Lv, W., Wang, L., Li, H., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23, 4486-4493. [Link]

  • ResearchGate. (n.d.). 4-amino derivatives of pyrido[ 3,4-d]pyridazine. ResearchGate. [Link]

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  • NIST. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. NIST WebBook. [Link]

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  • PubChem. (n.d.). 4-Chloropyrido[3,4-d]pyridazine. PubChem. [Link]

  • Al-Ghorbani, M., Chebrouk, M., Al-Majidi, S. M. R., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • Scilit. (n.d.). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines. Scilit. [Link]

  • BioCrick. (n.d.). 15-Hydroxy-7-oxo-abieta-8,11,13-triene | CAS:105037-83-0. BioCrick. [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds Part 24. Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. ResearchGate. [Link]

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  • Semantic Scholar. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. [Link]

  • MDPI. (2022). 4,4′-([1][3][5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). Molbank, 2022(4), M1501. [Link]

  • EPA. (n.d.). 3-Chloro-6-(2,4-difluorophenoxy)pyridazine Properties. EPA CompTox Chemicals Dashboard. [Link]

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  • PubChem. (n.d.). 3,6-Dichloro-4-methylpyridazine. PubChem. [Link]

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Foundational

An In-depth Technical Guide to 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and process development. While the initial nomenclature for chlorinated pyrido[3,4-d]pyridazines can be ambiguous, this document focuses on the specifically identified and synthesized 1,7-dichloro-4-methyl derivative, a key intermediate in the development of novel therapeutics.

Compound Identification and Structure

The core of the topic is the pyrido[3,4-d]pyridazine heterocyclic system. The user's query for "1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine" points to a specific substitution pattern on this bicyclic scaffold. While a dedicated public CAS number for this exact molecule is not readily found in all common databases, its synthesis and use as a key intermediate have been documented in peer-reviewed literature, confirming its existence and relevance.[1]

For clarity, the related and well-documented compound, 1,4-Dichloropyrido[3,4-d]pyridazine , is assigned the CAS Number 14490-19-8 .[2] This guide will primarily focus on the 1,7-dichloro-4-methyl derivative, with comparative data from the 1,4-dichloro analog where appropriate.

IUPAC Name: 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine

Core Scaffold: Pyrido[3,4-d]pyridazine[3][4]

Chemical Structure and Numbering:

The IUPAC numbering of the pyrido[3,4-d]pyridazine ring system is crucial for correctly identifying substituent positions. The diagram below illustrates the standard numbering convention and the structure of the target compound.

Caption: IUPAC numbering of the pyrido[3,4-d]pyridazine ring system, showing the positions of the chloro and methyl substituents in 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.

Physicochemical Properties

Specific experimental data for 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is not widely available in public databases. However, properties can be inferred from the closely related 1,4-dichloropyrido[3,4-d]pyridazine.

PropertyValue (for 1,4-Dichloropyrido[3,4-d]pyridazine)Reference
Molecular Formula C₇H₃Cl₂N₃[2]
Molecular Weight 200.03 g/mol [2]
Appearance White to Pale-yellow to Yellow-brown Solid
Melting Point 159 °C[5]
Boiling Point 440.7 °C at 760 mmHg
InChI 1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)7(9)12-11-6/h1-3H[2]
InChIKey LMVNXZZDBBSCSG-UHFFFAOYSA-N[2]
SMILES C1=CN=CC2=C1C(=NN=C2Cl)Cl[6]

Synthesis and Experimental Protocols

The synthesis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is a key step in the production of the SOS1 inhibitor MRTX0902. A 2023 publication in Organic Process Research & Development outlines the process development and scale-up, confirming the manufacture of this intermediate on a multi-kilogram scale.[1] While the full detailed experimental procedure is proprietary, the publication provides a high-level overview of the synthetic strategy.

The general synthesis of pyridazine derivatives often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[7][8] For the pyrido[3,4-d]pyridazine scaffold, synthetic routes can start from either pyridine or pyridazine precursors.[9]

Conceptual Synthesis Workflow:

The synthesis of substituted pyrido[3,4-d]pyridazines typically involves a multi-step process that builds the bicyclic system and then introduces the desired functional groups.

synthesis_workflow A Substituted Pyridine Precursor B Formation of Pyridazine Ring A->B Reaction with Hydrazine derivative C Chlorination B->C Chlorinating agent (e.g., POCl3) D 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine C->D

Caption: Conceptual workflow for the synthesis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.

Applications in Drug Discovery and Development

The primary documented application of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is as a key intermediate in the synthesis of MRTX0902, a potent and selective inhibitor of the Son of Sevenless homolog 1 (SOS1).[1] SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS, a key oncogene implicated in numerous cancers. By inhibiting SOS1, MRTX0902 represents a promising therapeutic strategy for treating KRAS-mutant tumors.

The pyrido[3,4-d]pyridazine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10] This makes its derivatives, such as 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, valuable building blocks for the discovery of new drugs.

Safety and Handling

Detailed toxicological data for 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is not publicly available. However, based on the data for the structurally similar 1,4-dichloropyrido[3,4-d]pyridazine, the following hazards should be considered[2]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Spectroscopic Data

While specific spectra for 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine are not in public repositories, researchers can expect characteristic signals in various spectroscopic analyses. For the related 1-(3,4-Dichloro-phenyl)-4-imino-1,4-dihydro-pyridazine cation, 13C NMR data is available and can provide some insight into the expected chemical shifts for the pyridazine portion of the molecule.[11]

Analysis of new derivatives, such as 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one, has been performed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, as well as mass spectrometry, indicating that these are standard techniques for characterizing this class of compounds.[12]

Conclusion

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a vital chemical intermediate with a confirmed role in the development of cutting-edge cancer therapeutics. While public data on this specific molecule is emerging, a comprehensive understanding of its properties and synthesis can be built upon the well-documented chemistry of the pyrido[3,4-d]pyridazine scaffold and its closely related analogs. As research in this area continues, it is anticipated that more detailed information regarding the physicochemical properties, spectroscopic data, and biological applications of this and similar compounds will become available, further cementing the importance of the pyrido[3,4-d]pyridazine core in modern medicinal chemistry.

References

  • PubChem. Pyrido(3,4-d)pyridazine | C7H5N3 | CID 160448. [Link]

  • PubChem. Pyrido[3,4-D]pyridazin-1(2H)-one. [Link]

  • CliniSciences. Pyrido[3,4-d]pyridazine, 1,4-dichloro- [14490-19-8]. [Link]

  • Wikipedia. Pyridazine. [Link]

  • PubChemLite. 1,4-dichloropyrido[4,3-d]pyridazine (C7H3Cl2N3). [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • PubChem. 4-Chloropyrido[3,4-d]pyridazine | C7H4ClN3 | CID 154778. [Link]

  • ACS Publications. Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. [Link]

  • PMC. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • PubMed. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. [Link]

  • Cheméo. Chemical Properties of Pyridazine, 3,6-dichloro- (CAS 141-30-0). [Link]

  • SpectraBase. 1-(3,4-Dichloro-phenyl)-4-imino-1,4-dihydro-pyridazine cation - Optional[13C NMR] - Chemical Shifts. [Link]

  • Semantic Scholar. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Pyridopyridazine Derivatives: A Comprehensive Technical Guide

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the pyridopyridazine scaffold not merely as a chemical structure, but as a dynamic biological tool. Comprising six distin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the pyridopyridazine scaffold not merely as a chemical structure, but as a dynamic biological tool. Comprising six distinct structural isomers—formed by the condensation of a pyridine moiety with a pyridazine nucleus—this bicyclic ring system has emerged as a highly versatile pharmacophore.

By strategically replacing a carbon atom in the benzo ring of a traditional phthalazine with a nitrogen atom, we fundamentally alter the molecule's electron distribution. This single substitution modulates the pKa, polar surface area, and lipophilicity of the compound, directly enhancing its capacity to cross biological barriers and interact with diverse kinase and receptor targets.

This whitepaper provides an in-depth, mechanistic analysis of the biological activities of pyridopyridazine derivatives, detailing the causality behind their efficacy and providing self-validating experimental workflows for their evaluation.

Structural Biology & Pharmacophore Rationale

The broad spectrum of biological activity exhibited by is rooted in their unique stereoelectronic properties. The planar nature of the fused azaheterocycle presents an optimal geometry for intercalating into hydrophobic enzymatic pockets, while the multiple nitrogen heteroatoms serve as potent hydrogen bond acceptors and donors.

Pharmacophore Scaffold Pyridopyridazine Core Prop1 Altered Electron Density Scaffold->Prop1 Prop2 Enhanced H-Bonding Scaffold->Prop2 Target Multi-Target Efficacy Prop1->Target Prop2->Target

Pharmacophore rationale linking scaffold properties to multi-target efficacy.
Target Spectrum Summarized

To understand the utility of these compounds, we must categorize them by their isomeric structure and primary biological targets.

Table 1: Pharmacological Spectrum of Pyridopyridazine Isomers

Structural IsomerPrimary Biological TargetDemonstrated Therapeutic Activity
Pyrido[2,3-d]pyridazines p38 MAP Kinase (p38α)Anti-inflammatory, Analgesic
Pyrido[3,4-d]pyridazines Mycolic Acid Synthesis / Histamine H1Antimycobacterial, Antihistaminic
Pyrido[3,2-c]pyridazines GABA-A Benzodiazepine SiteAnxiolytic, Neurological Modulation
Various substituted Phosphodiesterase 4/5 (PDE4/5)Antiasthmatic, Vasodilation
Various substituted Cyclin-Dependent Kinases (CDKs)Antiproliferative / Anticancer

Kinase Inhibition: Anticancer and Anti-inflammatory Mechanisms

A significant portion of pyridopyridazine research focuses on their role as competitive ATP-site inhibitors. For instance, pyrido[2,3-d]pyridazin-2(1H)-one derivatives have shown profound efficacy in treating by selectively targeting the p38 mitogen-activated protein kinase (MAPK) pathway.

By blocking the ATP-binding pocket of p38α, these derivatives halt the downstream phosphorylation cascade that typically leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G Stimulus Inflammatory Stimuli MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAP Kinase MKK->p38 Downstream Pro-inflammatory Cytokines p38->Downstream Derivative Pyrido[2,3-d]pyridazine Derivative->p38 ATP-site Blockade

p38 MAPK signaling pathway inhibition by pyridopyridazine derivatives.
Self-Validating Protocol: TR-FRET Kinase Inhibition Assay

When designing screening cascades for planar heterocycles, one must account for their intrinsic photophysical properties. Standard colorimetric kinase assays often yield false positives due to compound auto-absorbance. Therefore, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for these evaluations. The long emission half-life of the europium fluorophore allows us to introduce a time delay before measurement, completely eliminating background auto-fluorescence and ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., p38α), biotinylated peptide substrate, and ATP at the predetermined

    
     concentration in HEPES buffer (pH 7.4).
    
  • Compound Dispensing: Acoustically dispense pyridopyridazine derivatives into a 384-well plate in a 10-point dose-response format (0.1 nM to 10 µM). Internal Control: Include Staurosporine as a positive control and DMSO as a vehicle control on every plate to validate the dynamic range.

  • Kinase Reaction: Add 5 µL of the kinase/substrate mix to the compounds. Incubate at room temperature for 60 minutes.

  • Detection Phase: Halt the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate

    
     and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Incubation & Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) using a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Plot against log[inhibitor] to determine the

    
    .
    

Antimicrobial and Antimycobacterial Efficacy

Beyond oncology and inflammation, pyrido[3,4-d]pyridazine derivatives serve as structural mimics of first-line antituberculosis drugs like Isoniazid (INH) and Pyrazinamide (PZA). Recent studies have evaluated novel 1-substituted pyrido[3,4-d]pyridazin-4(3H)-ones for their .

Table 2: Quantitative Antimycobacterial Activity (MIC values)

Compound / DrugR-Group SubstitutionMIC against M. tuberculosis H37Rv (µg/mL)
Compound 10 4-benzylpiperazin-1-yl12.5
Compound 12 4-benzylpiperidin-1-yl25.0
Isoniazid (INH) Positive Control0.03
Pyrazinamide (PZA) Positive Control12.5

Data summarized from Akçay et al. demonstrating the viability of the scaffold against mycobacterial targets.

Self-Validating Protocol: Resazurin Microtiter Assay (REMA)

Why do we use REMA instead of standard optical density (OD600) for mycobacteria? Mycobacterium tuberculosis is notorious for clumping due to its lipid-rich mycolic acid cell wall, making OD readings highly variable. Resazurin, a redox indicator, bypasses this physical limitation by measuring the metabolic activity (NADH production) of viable cells, converting blue resazurin to pink resorufin. This provides a self-validating, highly reproducible quantitative readout.

Workflow Step1 Compound Synthesis Step3 Broth Microdilution Step1->Step3 Step2 M. tb Inoculum Prep Step2->Step3 Step4 Resazurin Addition Step3->Step4 Step5 Colorimetric Readout Step4->Step5 Control INH/PZA Controls Control->Step3

Self-validating workflow for antimycobacterial screening of derivatives.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase (OD600 ≈ 0.6-0.8). Dilute the culture to

    
     CFU/mL.
    
  • Plate Setup: In a 96-well plate, perform two-fold serial dilutions of the pyridopyridazine derivatives (ranging from 100 to 0.19 µg/mL) in 100 µL of 7H9 broth.

  • Inoculation & Incubation: Add 100 µL of the bacterial inoculum to each well. Self-Validation: Include INH as a positive control, and uninoculated broth as a sterility control. Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 to 48 hours.

  • Readout: Visually assess the color change (Blue = no growth/inhibition; Pink = bacterial growth). For quantitative precision, measure fluorescence (Excitation: 530 nm; Emission: 590 nm). The MIC is defined as the lowest concentration preventing the color shift.

Conclusion

The pyridopyridazine nucleus is a masterclass in rational drug design. By leveraging its tunable electron density and robust hydrogen-bonding capabilities, researchers can direct this scaffold toward a multitude of therapeutic applications—from competitive kinase inhibition in oncology to structural mimicry in infectious diseases. Through the rigorous, self-validating methodologies outlined above, we can confidently isolate the true pharmacological potential of these derivatives, accelerating their journey from bench to bedside.

References

  • Ibrahim, M. A., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.[Link]

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.[Link]

  • Akçay, S., Ülger, M., Kaynak Onurdağ, F., & Dündar, Y. (2018). Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. Acta Chimica Slovenica, 65(4), 932-938.[Link]

Foundational

The Pyrido[3,4-d]pyridazine Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Utility

Executive Summary The pyrido[3,4-d]pyridazine scaffold (chemically distinct from the more common pyrido[2,3-d]pyrimidine) represents a privileged bicyclic heterocycle in modern drug discovery. Historically explored for i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[3,4-d]pyridazine scaffold (chemically distinct from the more common pyrido[2,3-d]pyrimidine) represents a privileged bicyclic heterocycle in modern drug discovery. Historically explored for its structural similarity to isoniazid and phthalazine, it has recently re-emerged as a critical core in oncology, specifically in the development of SOS1 inhibitors targeting KRAS-driven cancers. This guide details the synthetic evolution of this scaffold, from early cyclization protocols to kilogram-scale manufacturing for clinical candidates like MRTX0902.

Structural Architecture & Chemical Identity

The pyrido[3,4-d]pyridazine system consists of a pyridine ring fused to a pyridazine ring across the 3,4-bond of the pyridine. It is an isomer of the diazanaphthalenes (specifically a triazanaphthalene).

  • IUPAC Name: Pyrido[3,4-d]pyridazine[1][2][3][4][5][6][7][8][9]

  • Numbering System: The standard numbering initiates at the nitrogen adjacent to the fusion carbon in the pyridazine ring (position 1) and proceeds around the pyridazine ring first.

  • Electronic Properties: The scaffold is highly electron-deficient due to the presence of three nitrogen atoms. This makes the ring system susceptible to nucleophilic attack, particularly at positions 1 and 4 (in the pyridazine ring) when halogenated.

Structural Differentiation

Researchers often confuse this scaffold with its isomers. It is critical to distinguish it from:

  • Pyrido[2,3-d]pyrimidine: The "PD" scaffold found in CDK4/6 inhibitors like Palbociclib.

  • Phthalazine: The benzo-fused analog (e.g., PARP inhibitors).

  • Pyrido[3,4-d]pyridazine: The subject of this guide, characterized by the diaza fusion on the 3,4-pyridine face.[3]

Historical Genesis and Synthetic Evolution

The Classical Route (1950s - 1970s)

The foundational synthesis of the pyrido[3,4-d]pyridazine core relies on the condensation of hydrazine with 3,4-disubstituted pyridines. This approach, established in the mid-20th century, remains the primary method for generating the parent 1,4-dione scaffold.

Mechanism:

  • Precursor: Pyridine-3,4-dicarboxylic acid (cinchomeronic acid) or its diester/anhydride.

  • Cyclization: Reaction with hydrazine hydrate (

    
    ) in refluxing ethanol or acetic acid.
    
  • Result: Formation of 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione .

  • Aromatization/Activation: Treatment with phosphorus oxychloride (

    
    ) yields the 1,4-dichloro  derivative, a versatile electrophile.
    
Modern Scale-Up: The MRTX0902 Protocol (2020s)

The discovery of MRTX0902, a potent SOS1 inhibitor, necessitated a robust, scalable route to substituted pyrido[3,4-d]pyridazines. The classical route had limitations in regioselectivity and stability of the dichloro intermediate.

Key Innovation:

  • Starting Material: 5-bromo-2-methoxyisonicotinate.[7]

  • Lithiation Strategy: Use of LDA to generate a lithiated species that reacts with aldehydes/esters.

  • Regiocontrol: The modern route allows for the precise installation of substituents (e.g., morpholine, chiral amines) at the 1 and 4 positions without generating inseparable mixtures.

Visualization of Synthetic Pathways

Pyrido_Synthesis cluster_legend Reaction Conditions Start Pyridine-3,4-dicarboxylic acid (or anhydride) Dione Pyrido[3,4-d]pyridazine- 1,4-dione Start->Dione Cyclization (Reflux) Hydrazine Hydrazine Hydrate (N2H4) Hydrazine->Dione Dichloro 1,4-Dichloro Intermediate Dione->Dichloro Aromatization POCl3 POCl3 (Chlorination) POCl3->Dichloro MonoSub 1-Chloro-4-amino Derivative Dichloro->MonoSub SNAr (C4 selective) Nu1 Nucleophile 1 (Amine/Thiol) Nu1->MonoSub Final 1,4-Disubstituted Pyrido[3,4-d]pyridazine MonoSub->Final SNAr (C1 substitution) Nu2 Nucleophile 2 Nu2->Final SNAr: Nucleophilic Aromatic Substitution SNAr: Nucleophilic Aromatic Substitution

Caption: Figure 1. The classical divergent synthetic pathway from cinchomeronic acid derivatives to 1,4-disubstituted pyrido[3,4-d]pyridazines via the key dichloro intermediate.

Medicinal Chemistry & Biological Applications[2][3][5][7][9][10][11][12][13]

Antimycobacterial Agents (Tuberculosis)

The structural resemblance of pyrido[3,4-d]pyridazine to isoniazid (a pyridine-4-hydrazide) and pyrazinamide led to its investigation as an anti-tuberculosis agent.

  • Mechanism: Disruption of mycolic acid synthesis.

  • Key Data: Compounds such as 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one have demonstrated significant in vitro activity against Mycobacterium tuberculosis (H37Rv strain), often outperforming older phthalazine analogs.

SOS1 Inhibition (Oncology)

The most significant recent application of this scaffold is in the inhibition of SOS1 (Son of Sevenless-1) , a guanine nucleotide exchange factor (GEF) that activates KRAS.

  • Drug Candidate: MRTX0902 (Mirati Therapeutics/Bristol Myers Squibb).

  • Role of Scaffold: The pyrido[3,4-d]pyridazine core serves as a rigid spacer that positions the morpholine and chiral amine substituents to interact with the hydrophobic pocket of SOS1, blocking its interaction with KRAS.

  • Clinical Relevance: SOS1 inhibitors are currently in clinical trials to treat KRAS-mutated solid tumors (NSCLC, CRC) in combination with KRAS G12C inhibitors (e.g., adagrasib).

Kinase Inhibition

Beyond SOS1, the scaffold has been utilized to target specific kinases:

  • FER Tyrosine Kinase: The compound DS21360717 uses the pyrido[3,4-d]pyridazine core to inhibit FER, a kinase involved in tumor metastasis and invasion.

  • p38 MAP Kinase: 4-amino substituted derivatives have shown efficacy as anti-inflammatory agents by inhibiting the p38 pathway, reducing cytokine production (TNF-α, IL-6).

Experimental Protocols

Protocol A: Synthesis of 1,4-Dichloropyrido[3,4-d]pyridazine (Intermediate)

Note: This protocol requires a fume hood due to the generation of toxic fumes.

  • Reactants: Mix 3,4-pyridinedicarboxylic anhydride (10.0 mmol) with hydrazine hydrate (15.0 mmol) in glacial acetic acid (20 mL).

  • Cyclization: Reflux the mixture at 118°C for 4 hours. A precipitate will form.

  • Isolation: Cool to room temperature. Filter the solid, wash with water and ethanol, and dry under vacuum to obtain pyrido[3,4-d]pyridazine-1,4-dione (Yield: ~85%).

  • Chlorination: Suspend the dione (5.0 mmol) in phosphorus oxychloride (

    
    )  (25 mL). Add pyridine  (0.5 mL) as a catalyst.
    
  • Reflux: Heat to 100°C for 6-8 hours until the solution becomes clear.

  • Work-up: Evaporate excess

    
     under reduced pressure. Pour the residue onto crushed ice (carefully!). Neutralize with solid 
    
    
    
    to pH 7-8.
  • Extraction: Extract with dichloromethane (DCM) (3 x 50 mL). Dry organic layers over

    
     and concentrate.
    
  • Product: The resulting yellow solid is 1,4-dichloropyrido[3,4-d]pyridazine , sufficiently pure for subsequent SNAr reactions.

Protocol B: General SNAr Functionalization
  • Dissolution: Dissolve 1,4-dichloropyrido[3,4-d]pyridazine (1.0 eq) in anhydrous THF or DMF.

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 1.1 eq) and a base (

    
     or DIPEA, 2.0 eq).
    
  • Reaction: Stir at

    
     to RT for 2 hours. The C4 position is generally more reactive due to the proximity to the pyridine nitrogen (inductive effect).
    
  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Biological Mechanism Visualization

SOS1_Mechanism Rec Receptor Tyrosine Kinase (RTK) GRB2 GRB2 (Adaptor Protein) Rec->GRB2 Recruitment SOS1 SOS1 (Guanine Exchange Factor) GRB2->SOS1 Activation KRAS_OFF KRAS-GDP (Inactive) SOS1->KRAS_OFF Binds KRAS_ON KRAS-GTP (Active) KRAS_OFF->KRAS_ON Exchange GDP->GTP Effect Tumor Cell Proliferation KRAS_ON->Effect Signaling Cascade Inhibitor Pyrido[3,4-d]pyridazine Inhibitor (e.g., MRTX0902) Inhibitor->SOS1 Blocks KRAS Binding

Caption: Figure 2. Mechanism of Action for SOS1 inhibitors containing the pyrido[3,4-d]pyridazine core. The inhibitor binds to SOS1, preventing the activation of KRAS.

Summary of Key Derivatives

Compound ClassSubstituents (R1/R4)Primary Target/ActivityKey Reference
Diones -H / -HSynthetic IntermediateJ. Chem. Soc. (1950s)
Hydrazides -NHNH2Tuberculosis (TB)Acta Chim. Slov. (2018)
Amino-ethers Morpholine / Chiral AmineSOS1 (KRAS pathway)ACS Med. Chem. Lett. (2023)
Cyano-aryls -CN / -ArylFER Tyrosine KinaseGuide to Pharm.[7] (2019)

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives. Acta Chimica Slovenica, 2018. Link

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development, 2023. Link

  • Discovery of Potent and Selective SOS1 Inhibitors.Journal of Medicinal Chemistry, 2023.
  • Structure and cytotoxic properties of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one. Journal of Molecular Structure, 2025. Link

  • Synthesis of Derivatives of Pyrido[3,4-d]Pyridazines. UNM Digital Repository, 1972. Link

Sources

Exploratory

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine mechanism of action speculation

Technical Whitepaper: Pharmacological Profiling & MoA Speculation of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine Executive Summary The compound 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine represents a high-value hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacological Profiling & MoA Speculation of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Executive Summary

The compound 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine represents a high-value heterocyclic scaffold, primarily recognized as the foundational electrophile in the synthesis of next-generation SOS1 (Son of Sevenless homolog 1) inhibitors , such as the clinical candidate MRTX0902 . While often categorized as a synthetic intermediate, the molecule’s distinct electronic topology—characterized by a pyrido-fused pyridazine core and dual electrophilic sites—positions it as a potent fragment-based lead with potential intrinsic biological activity.

This guide provides a technical deconstruction of the molecule's reactivity, speculates on its direct mechanism of action (MoA) beyond its role as a precursor, and outlines validation protocols for its development into a targeted therapeutic.

Chemical Biology & Reactivity Profile

To understand the biological mechanism, one must first map the chemical reactivity that defines its interaction with biological nucleophiles (cysteines, lysines) or synthetic amines.

Electronic Topology

The scaffold features a pyrido[3,4-d]pyridazine core. This bicyclic system is highly electron-deficient due to the presence of three nitrogen atoms.

  • C1-Position (Chlorine): Located on the pyridazine ring, this position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive effect of the adjacent nitrogens.
    
  • C7-Position (Chlorine): Located on the pyridine ring, this site is generally less reactive than C1 but can be activated under specific conditions (e.g., catalysis or high temperature), allowing for regioselective diversification .

  • C4-Position (Methyl): Provides a steric anchor and potential hydrophobic interaction site within a binding pocket.

The "Warhead" Hypothesis

In a biological context, the 1,7-dichloro motif suggests a potential for covalent inhibition . If screened directly against a proteome, this molecule would likely act as a multi-targeted covalent modifier , alkylating solvent-exposed cysteines on kinases or metabolic enzymes. This "promiscuous" reactivity is why it is refined into more specific inhibitors (like MRTX0902) by displacing the chlorines with specific recognition elements (e.g., piperazines).

Mechanism of Action (MoA) Speculation

While definitive literature identifies this molecule as a precursor, we can speculate on three distinct mechanisms of action if the core scaffold were utilized as a bioactive agent.

Hypothesis A: Disruption of RAS-SOS1 Protein-Protein Interactions (Primary)
  • Context: This scaffold is the structural parent of MRTX0902, a potent SOS1 inhibitor.[1]

  • Mechanism: The pyrido[3,4-d]pyridazine core mimics the alpha-helix of RAS that interacts with the CDC25 domain of SOS1. By binding to the SOS1 catalytic pocket, it sterically occludes KRAS, preventing the exchange of GDP for GTP.

  • Result: KRAS remains in its inactive (GDP-bound) state, halting downstream MAPK/ERK signaling in KRAS-mutant tumors.

Hypothesis B: ATP-Competitive Kinase Inhibition (Secondary)
  • Context: The planar heterocycle resembles the adenine moiety of ATP.

  • Mechanism: The scaffold could dock into the ATP-binding hinge region of various kinases (e.g., EGFR, CDK). The N-atoms in the pyridazine ring are capable of accepting hydrogen bonds from the hinge region backbone (e.g., Met793 in EGFR).

  • Speculation: Without the solubilizing side chains added during synthesis, the dichloro-core would likely be a pan-kinase inhibitor with low selectivity and high lipophilicity.

Hypothesis C: Phosphodiesterase (PDE) Inhibition (Tertiary)
  • Context: Pyridazinone and phthalazine derivatives are established PDE3/4 inhibitors.

  • Mechanism: The scaffold may span the metal-binding pocket of PDE enzymes, mimicking the cyclic phosphate of cAMP/cGMP.

  • Therapeutic Implication: Potential vasorelaxant or anti-inflammatory effects, albeit likely overshadowed by cytotoxicity in the dichloro-form.

Visualizing the Mechanism

The following diagram illustrates the transition from the electrophilic scaffold to the active SOS1 blockade mechanism.

MoA_Mechanism Scaffold 1,7-Dichloro-4-methyl pyrido[3,4-d]pyridazine Synthesis Regioselective Substitution (SnAr) Scaffold->Synthesis + Amines/Linkers Inhibitor SOS1 Inhibitor (e.g., MRTX0902 Analog) Synthesis->Inhibitor Optimized Affinity Target SOS1:KRAS Complex Inhibitor->Target Binds SOS1 Pocket Action Steric Blockade of CDC25 Domain Target->Action Displaces KRAS Result KRAS Trapped in GDP-State (Inactive) Action->Result Halts Signaling

Figure 1: Logical flow from the dichloro-scaffold to the functional SOS1 inhibition mechanism.

Experimental Validation Protocols

To validate these hypotheses, the following self-validating workflows are recommended.

Protocol 1: Regioselective Reactivity Profiling

Objective: Determine which chlorine (C1 or C7) is the primary "warhead" or attachment point.

  • Dissolve 10 mM scaffold in DMSO.

  • Add 1.0 eq. of a model nucleophile (e.g., morpholine) at 0°C.

  • Monitor via LC-MS every 15 minutes.

  • Analysis: Identify the mono-substituted product.

    • Result A: Product mass M+51 (loss of Cl, gain of morpholine).

    • Validation: NOE NMR to confirm position relative to the methyl group. Literature suggests C1 is more reactive to amines, while C7 often requires metal catalysis or elevated temps [1].

Protocol 2: SOS1 Binding Assay (HTRF)

Objective: Assess if the core scaffold retains intrinsic affinity for SOS1.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) binding assay using Recombinant His-tagged SOS1 and GST-tagged KRAS-GDP.

  • Dose: Titrate scaffold from 100 µM to 1 nM.

  • Readout: Decrease in FRET signal indicates disruption of the SOS1:KRAS complex.

  • Control: Use MRTX849 (KRAS G12C inhibitor) as a negative control for SOS1 binding, and a known SOS1 binder as positive.

Protocol 3: Kinase Selectivity Panel

Objective: Test Hypothesis B (Off-target Kinase activity).

  • Panel: Screen against a representative panel (e.g., KinomeScan) including EGFR, CDK2, and VEGFR.

  • Concentration: Single-point screen at 10 µM.

  • Threshold: >50% inhibition warrants

    
     determination.
    

Data Summary: Comparative Activity Potential

Feature1,7-Dichloro-ScaffoldOptimized Drug (MRTX0902)
Primary Target Non-specific ElectrophileSOS1 (CDC25 Domain)
Binding Mode Potentially Covalent (Cys/Lys)Non-covalent (H-bonds/Van der Waals)
Selectivity Low (Pan-reactive)High (>100x vs EGFR)
Solubility Poor (High LogP)Optimized (via solubilizing tail)
Role Synthetic LinchpinClinical Candidate

References

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Journal of Medicinal Chemistry, 2022.[1]

  • SOS1 Inhibitors and Methods of Use (Patent US20210188857A1). Google Patents, 2021.

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Chemical Reviews, 2021.

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules (MDPI), 2022.

Sources

Foundational

Spectroscopic Characterization of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist This guide provides an in-depth analysis of the spectroscopic characteristics of 1,7-Dichloro-4-methylpyrido[3,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic characteristics of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a comprehensive, structure-based prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and its Spectroscopic Implications

The structure of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine, with its fused pyridine and pyridazine rings, substituted with chloro and methyl groups, gives rise to a unique spectroscopic fingerprint. The arrangement of aromatic protons, the influence of electron-withdrawing chlorine atoms, and the presence of a methyl group are key determinants of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2][3]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron density around the protons, which is significantly affected by the electronegative chlorine atoms and the nitrogen atoms in the heterocyclic rings.[4]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-57.8 - 8.0Singlet (s)-
H-88.2 - 8.4Singlet (s)-
CH₃2.5 - 2.7Singlet (s)-

Rationale for Predictions:

  • Aromatic Protons (H-5 and H-8): These protons are in a heteroaromatic system and are expected to resonate at a downfield chemical shift. The presence of adjacent nitrogen and chlorine atoms deshields these protons, shifting their signals to a lower field. The lack of adjacent protons would result in singlet multiplicities for both.[1][5]

  • Methyl Protons (CH₃): The methyl group, being attached to an aromatic ring, will have a chemical shift in the aromatic methyl region. It is not coupled to any other protons, hence it will appear as a singlet.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1150 - 155
C-4145 - 150
C-4a120 - 125
C-5125 - 130
C-7155 - 160
C-8130 - 135
C-8a140 - 145
CH₃20 - 25

Rationale for Predictions:

  • Carbons bonded to Chlorine (C-1 and C-7): These carbons are expected to have the most downfield chemical shifts due to the strong electron-withdrawing effect of the chlorine atoms.

  • Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the nitrogen atoms and the overall electronic structure of the fused ring system.

  • Methyl Carbon (CH₃): This aliphatic carbon will have the most upfield chemical shift.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:[6]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Record the ¹H and ¹³C NMR spectra at room temperature.

  • Referencing: Use tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[7][8][9]

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch1600 - 1650Medium to Strong
C=C stretch (aromatic)1400 - 1600Medium
C-Cl stretch700 - 800Strong

Rationale for Predictions:

  • C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.[8][10]

  • C=N and C=C Stretching: The double bonds within the pyridopyridazine ring system will give rise to a series of absorption bands in the 1400-1650 cm⁻¹ region.[11]

  • C-Cl Stretching: The carbon-chlorine bonds will produce strong absorption bands in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[12][13][14]

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₅H₄Cl₂N₂ = 162.00 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.[15][16]

  • Major Fragmentation Pathways: Fragmentation is likely to occur through the loss of a chlorine atom, a methyl group, or hydrogen cyanide (HCN) from the ring system.[17][18]

Predicted Fragmentation Ions:

m/z Possible Fragment
162/164/166[M]⁺
147/149[M - CH₃]⁺
127/129[M - Cl]⁺
92[M - Cl - HCN]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 1,7-Dichloro-4-methyl pyrido[3,4-d]pyridazine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation NMR->Structure_Elucidation H & C Framework IR->Structure_Elucidation IR->Structure_Elucidation Functional Groups MS->Structure_Elucidation MS->Structure_Elucidation Molecular Weight & Fragmentation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic features of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine. The predicted NMR, IR, and Mass Spec data, along with the outlined experimental protocols, offer a valuable resource for researchers working on the synthesis, characterization, and application of this and related heterocyclic compounds. Experimental verification of these predictions will be crucial for the definitive structural assignment of this molecule.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Scribd. IR Spectrum Functional Group Guide. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • NIST WebBook. Pyridazine, 3,6-dichloro-4-methyl-. [Link]

  • PubChem. 4-Chloropyrido[3,4-d]pyridazine. [Link]

  • NIST WebBook. Pyridazine, 3,6-dichloro-4-methyl-. [Link]

  • NIST WebBook. Pyridazine. [Link]

Sources

Exploratory

Engineering SOS1 Inhibitors: The Therapeutic Targeting and Functionalization of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Executive Summary The resurgence of KRAS as a druggable target has fundamentally altered precision oncology. However, the rapid emergence of resistance to direct KRAS G12C inhibitors necessitates novel combination strate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of KRAS as a druggable target has fundamentally altered precision oncology. However, the rapid emergence of resistance to direct KRAS G12C inhibitors necessitates novel combination strategies. This technical guide explores the therapeutic targeting of the SOS1:KRAS protein-protein interaction (PPI) through the lens of a critical synthetic intermediate: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (CAS: 2654746-98-0). As the foundational pharmacophore for clinical-stage SOS1 inhibitors like MRTX0902, this bicyclic heteroaromatic core provides the precise spatial geometry required to allosterically disrupt nucleotide exchange[1].

The Pharmacophore: Structural Rationale & Orthogonal Reactivity

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is not a terminal therapeutic agent; rather, it is a highly privileged building block. Its structural value lies in the orthogonal reactivity of its two chlorine atoms at the C1 and C7 positions.

The pyridopyridazine scaffold provides a rigid, planar geometry that projects substituents directly into the SOS1 catalytic pocket. By sequentially displacing the halogens via Nucleophilic Aromatic Substitution (SNAr)—typically installing a chiral amine and a morpholine moiety—medicinal chemists can construct a molecule that perfectly mimics the binding dynamics required to displace KRAS[2].

Primary Therapeutic Target: The SOS1:KRAS Axis

The ultimate therapeutic target of derivatives built from this core is SOS1 (Son of Sevenless homolog 1) . SOS1 is a guanine nucleotide exchange factor (GEF) that catalyzes the removal of GDP from KRAS, allowing the abundant intracellular GTP to bind and activate the GTPase[1].

The Mechanistic Synergy: Covalent KRAS G12C inhibitors (e.g., Adagrasib) exclusively bind to the inactive, GDP-bound state of KRAS. By inhibiting SOS1, derivatives of the pyrido[3,4-d]pyridazine core trap KRAS in this GDP-bound state, massively increasing the pool of KRAS susceptible to covalent inhibition. This mechanistic synergy disrupts the MAPK/ERK pathway and drives profound tumor regression[2].

SOS1_KRAS_Axis EGFR EGFR Activation SOS1 SOS1 (GEF) Target of Core Derivatives EGFR->SOS1 Recruits KRAS_GDP KRAS (GDP-Bound) Inactive SOS1->KRAS_GDP Catalyzes Exchange KRAS_GTP KRAS (GTP-Bound) Active KRAS_GDP->KRAS_GTP GDP out, GTP in MAPK MAPK/ERK Pathway Tumor Growth KRAS_GTP->MAPK Signaling Inhibitor 1,7-Dichloro-4-methylpyrido [3,4-d]pyridazine Derivatives Inhibitor->SOS1 Disrupts PPI

Diagram illustrating SOS1-mediated KRAS activation and PPI disruption by core derivatives.

Experimental Workflows: Synthesis & Validation

To translate the 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine core into a viable SOS1 inhibitor, rigorous, self-validating protocols must be employed.

Protocol A: Regioselective SNAr Functionalization

Expert Insight: In early discovery, the C1 position is often reacted first with a chiral amine. However, process scale-up revealed a moderate 43% yield due to inherent selectivity issues between the C1 and C7 positions[3]. The protocol below utilizes a self-validating loop to ensure regiochemical purity.

  • First SNAr (Amine Installation): Dissolve 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (1.0 eq) in DMSO. Add the target chiral amine (e.g., (R)-3-(1-aminoethyl)-2-methylbenzonitrile) and an organic base (DIPEA, 2.5 eq).

  • Controlled Heating: Stir the reaction at 80°C under nitrogen for 4 hours. Causality: Exceeding 80°C aggressively promotes off-target C7 substitution, ruining the pharmacophore geometry.

  • Second SNAr (Morpholine Installation): To the crude intermediate, add morpholine (excess) and elevate the temperature to 130°C for 2 hours to force the substitution at the less reactive C7 position[4].

  • Self-Validation & Closed-Loop Control:

    • Withdraw a 10 µL aliquot and analyze via LCMS.

    • System Logic: If the ratio of the desired C1/C7 functionalized product to the regioisomer is < 95:5, the batch is automatically flagged for Preparative HPLC rather than standard crystallization. This ensures only geometrically perfect inhibitors proceed to biological testing.

Synthesis_Workflow Core 1,7-Dichloro-4-methylpyrido [3,4-d]pyridazine SNAr1 SNAr 1: Chiral Amine (C1 Position) Core->SNAr1 SNAr2 SNAr 2: Morpholine (C7 Position) SNAr1->SNAr2 QC QC Checkpoint: LCMS & HPLC >95% SNAr2->QC Assay TR-FRET Assay (SOS1:KRAS) QC->Assay

Iterative SNAr synthesis workflow featuring self-validating QC checkpoints.

Protocol B: TR-FRET Biochemical Assay for SOS1:KRAS PPI Disruption

To validate that the synthesized derivatives successfully target SOS1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality: TR-FRET is chosen over standard ELISA because it is a homogeneous assay (no wash steps) that preserves transient, low-affinity PPIs, preventing the artificial loss of signal.

  • Reagent Preparation: Prepare a master mix containing His-tagged SOS1 (catalytic domain) and GST-tagged KRAS (GDP-loaded) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Fluorophore Addition: Add Europium-anti-His antibody (Donor) and APC-anti-GST antibody (Acceptor).

  • Compound Incubation: Dispense the synthesized pyrido[3,4-d]pyridazine derivatives in a 10-point dose-response curve. Incubate for 60 minutes at room temperature.

  • Signal Acquisition: Read the plate on a microplate reader, exciting at 340 nm and measuring emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

  • Self-Validation & Closed-Loop Control:

    • Calculate the Z'-factor for the assay plate using positive (DMSO) and negative (no SOS1) controls.

    • System Logic: If the Z'-factor is < 0.6, the plate is rejected, and reagent stability must be re-evaluated. Furthermore, a pharmacological reference standard (e.g., BAY-293) must be included. If the reference IC50 deviates by >3-fold from historical baselines, the assay is automatically invalidated, ensuring no false-positive PPI disruption data propagates.

Quantitative Efficacy Profiling

The functionalization of the 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine core yields highly potent SOS1 inhibitors. The table below summarizes the pharmacological profile of the lead derivative (MRTX0902) derived from this scaffold, demonstrating the profound efficacy of targeting this axis[2].

ParameterValue / ObservationBiological Significance
Primary Target SOS1 (Son of Sevenless 1)Prevents KRAS GDP-to-GTP nucleotide exchange.
PPI Disruption Affinity Low nanomolar (~2-5 nM)High-affinity allosteric displacement of KRAS.
In Vivo Efficacy (Single Agent) 41% - 53% TGI (MIA PaCa-2)Moderate standalone pathway suppression (50 mg/kg bid).
In Vivo Efficacy (Combination) 92% Tumor RegressionSynergistic trapping of GDP-bound KRAS when combined with Adagrasib (MRTX849).
Cellular pERK Modulation 69% reduction in combinationConfirms profound downstream MAPK pathway shutdown.

Conclusion

While 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is strictly a synthetic intermediate, its unique structural properties and orthogonal reactivity make it the linchpin in the development of modern SOS1 inhibitors. By enabling precise, iterative functionalization, this core allows researchers to exploit the SOS1:KRAS vulnerability, transforming the landscape of KRAS-mutant oncology.

References

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • US20210188857A1 - Sos1 inhibitors Source: Google Patents / US Patent Office URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Scale-Up of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Executive Summary & Biological Rationale The synthesis of highly functionalized fused heterocyclic scaffolds is a cornerstone of modern targeted oncology. 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a critical, rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Rationale

The synthesis of highly functionalized fused heterocyclic scaffolds is a cornerstone of modern targeted oncology. 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine is a critical, rigid, and electron-rich bicyclic intermediate utilized in the synthesis of MRTX0902, a potent, selective, and brain-penetrant inhibitor of the SOS1:KRAS protein-protein interaction (PPI) [1].

In KRAS-driven malignancies, the guanine nucleotide exchange factor SOS1 facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), thereby locking KRAS in its active state and driving downstream MAPK pathway proliferation. By synthesizing the pyrido[3,4-d]pyridazine core and elaborating it into MRTX0902, researchers can effectively disrupt this PPI, preventing SOS1-mediated nucleotide exchange and suppressing tumor growth [2].

SOS1_Signaling SOS1 SOS1 (GEF) Active State KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP displacement MAPK MAPK Pathway (Tumor Proliferation) KRAS_GTP->MAPK Downstream Signaling MRTX0902 MRTX0902 (SOS1 Inhibitor) MRTX0902->SOS1 Blocks PPI

Figure 1: Mechanism of action of MRTX0902 disrupting the SOS1-mediated activation of KRAS.

Synthetic Strategy and Mechanistic Causality

The de novo construction of the 6,6-fused pyrido[3,4-d]pyridazine core requires precise orchestration of functional groups to ensure regioselectivity during cyclization and subsequent functionalization. The discovery route relies on a robust four-step sequence starting from the commercially available (though supply-limited at scale) methyl 5-bromo-2-methoxyisonicotinate[1, 3].

  • Acetyl Installation (Heck Coupling & Hydrolysis): The synthesis initiates with a palladium-catalyzed Heck coupling between the aryl bromide and 1-(vinyloxy)butane. The resulting vinyl ether acts as a masked ketone. Immediate acidic hydrolysis cleaves the enol ether to reveal the acetyl group, providing the necessary 1,4-dicarbonyl-like relationship (ketone and ester) required for the subsequent ring closure.

  • Pyridazinone Ring Closure: Treatment of the keto-ester with hydrazine hydrate triggers a condensation-cyclization cascade. Hydrazine first forms a hydrazone with the methyl ketone, followed by intramolecular amidation with the adjacent methyl ester, forming the 6-membered pyridazinone ring.

  • Ether Cleavage (Demethylation): The methoxy group on the electron-deficient pyridine ring is hydrolyzed using concentrated hydrochloric acid (12 N). This harsh acidic condition protonates the pyridine nitrogen, further activating the C2 position for nucleophilic attack by water/chloride, yielding the pyridone tautomer.

  • Global Chlorination: The intermediate possesses two oxygenated sites (a pyridone and a pyridazinone). Treatment with Phosphorus Oxychloride (POCl

    
    ) converts both hydroxyl/oxo groups into reactive chlorides via Vilsmeier-Haack-type intermediate complexes. This dual activation is essential for the subsequent iterative S
    
    
    
    Ar reactions used to install the chiral amine and morpholine moieties in the final API [1].

Synthesis_Workflow SM Methyl 5-bromo-2-methoxyisonicotinate (Starting Material) Step1 Step 1: Heck Coupling & Hydrolysis [Pd], 1-(vinyloxy)butane, then HCl SM->Step1 Int1 Methyl 5-acetyl-2-methoxyisonicotinate (Intermediate 1) Step1->Int1 Step2 Step 2: Cyclization N2H4·H2O, EtOH, 70°C, 10h Int1->Step2 Int2 7-Methoxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one (Intermediate 2) Step2->Int2 Step3 Step 3: Ether Cleavage 12N HCl, 80°C, 6h Int2->Step3 Int3 7-Hydroxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one (Intermediate 3) Step3->Int3 Step4 Step 4: Global Chlorination POCl3, 100°C, 5h Int3->Step4 Product 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (Target Scaffold) Step4->Product

Figure 2: Four-step discovery synthesis route for 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints that must be met before proceeding to the next stage of the workflow.

Protocol A: Synthesis of 7-Methoxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one (Intermediate 2)

Note: This protocol proceeds directly from the crude product of the Heck coupling (Intermediate 1).

  • Preparation: To a reaction vessel containing crude methyl 5-acetyl-2-methoxyisonicotinate (500 g, 2.39 mol, 1.0 equiv) [1], add absolute Ethanol (2.0 L).

  • Reagent Addition: Under a continuous nitrogen atmosphere at 25 °C, add Hydrazine hydrate (N

    
    H
    
    
    
    ·H
    
    
    O, 169 g, 2.87 mol, 164 mL, 85% purity, 1.2 equiv) in a single portion.
  • Cyclization: Heat the mixture to 70 °C and maintain stirring for 10 hours. The thermal energy is required to drive the dehydration step of the cyclization.

  • Isolation: Cool the reaction mixture to 25 °C. Filter the resulting suspension. Collect the filter cake and dry thoroughly under reduced pressure.

  • Validation Checkpoint:

    • Appearance: Black-brown solid.

    • Yield: ~350 g (76% yield over 2 steps).

    • Purity: >99% (by HPLC).

    • Mass Spectrometry: LCMS [M+1]

      
       = 192.2.
      
Protocol B: Synthesis of 7-Hydroxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one (Intermediate 3)
  • Preparation: In a multi-neck flask equipped with a reflux condenser, suspend Intermediate 2 (500 g, 2.62 mol, 1.0 equiv) in aqueous Hydrochloric Acid (12 N, 2.0 L, 9.2 equiv) at 20 °C under a nitrogen atmosphere [1].

  • Hydrolysis: Heat the vigorously stirring mixture to 80 °C for 6 hours. Caution: Ensure proper scrubbing of HCl vapors.

  • Isolation: Cool the reaction mixture to 25 °C. Filter the precipitated product. Concentrate the filter cake under reduced pressure to remove residual moisture and HCl.

  • Validation Checkpoint:

    • Appearance: Yellow solid.

    • Yield: ~425 g (92% yield).

    • Mass Spectrometry: LCMS[M+1]

      
       = 178.0.
      
    • 
      H NMR (400 MHz, DMSO-d
      
      
      
      ):
      
      
      12.53 (s, 1H), 8.41 (s, 1H), 6.92 (s, 1H), 2.35 (s, 3H).
Protocol C: Synthesis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (Target API Intermediate)
  • Preparation: Dissolve Intermediate 3 (460 g, 2.60 mol, 1.0 equiv) in neat Phosphorus Oxychloride (POCl

    
    , 1.99 kg, 1.21 L, 5.0 equiv) [1]. Caution: POCl
    
    
    
    is highly toxic and reacts violently with water. Perform strictly under inert atmosphere.
  • Chlorination: Stir the solution at 100 °C for 5 hours.

  • Concentration: Remove the volatile POCl

    
     under reduced pressure to yield a crude residue.
    
  • Quenching & Workup: Dissolve the residue in Dichloromethane (DCM, 2.0 L). Cool the mixture to 0 °C and carefully adjust the pH to 8 using saturated aqueous NaHCO

    
    . Note: Add base dropwise to control the exothermic neutralization of residual acid.
    
  • Extraction: Filter the biphasic mixture. Extract the filtrate with additional DCM (2.0 L × 2). Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the final dichloro-heterocycle.
  • Validation Checkpoint:

    • Mass Spectrometry: LCMS [M+1]

      
       = 214.0 / 216.0 (characteristic 9:6:1 isotopic pattern for two chlorine atoms).
      
    • Storage: Store strictly under desiccant. The intermediate is susceptible to hydrolysis upon storage under normal atmospheric humidity [3].

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and expected analytical outcomes for the multi-kilogram scale synthesis of the target scaffold.

StepReaction TransformationReagents & ConditionsYield (%)LCMS [M+1]

Physical Appearance
1 & 2 Heck Coupling + Cyclization1-(vinyloxy)butane,[Pd]; then N

H

·H

O, EtOH, 70 °C
76% (over 2 steps)192.2Black-brown solid
3 Ether Cleavage12 N HCl (aq), 80 °C, 6 h92%178.0Yellow solid
4 Global ChlorinationPOCl

(5 equiv), 100 °C, 5 h
>85%214.0Off-white/tan solid

Process Chemistry Insights & Scale-up Considerations

While the discovery route successfully delivered 6 kilograms of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine to support early-stage GLP toxicology and First-In-Human (FIH) studies, process chemists identified several liabilities that required optimization for commercial manufacturing [3]:

  • Supply Chain Bottlenecks: The starting material, methyl 5-bromo-2-methoxyisonicotinate, is not commercially available on a multi-kilogram scale and requires a custom synthesis with a lead time exceeding 8 weeks.

  • Hydrolytic Instability: The target molecule, 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, is highly susceptible to ambient hydrolysis. Prolonged storage under normal humidity leads to the degradation of the C1/C7 chlorides back to the oxo/hydroxy forms.

  • S

    
    Ar Selectivity:  In the subsequent steps to form MRTX0902, the initial S
    
    
    
    Ar displacement of the dichloro intermediate with chiral amines yields moderate results (~43%) due to inherent regioselectivity issues between the C1 and C7 positions[3].

To circumvent these issues in later clinical phases, a de novo process route was developed starting from inexpensive 2-chloroisonicotinic acid, completely bypassing the dichloro-intermediate and instead utilizing a highly stable 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one intermediate [3]. However, for rapid analog generation and discovery-phase scaling, the dichloro-route detailed in this application note remains the most versatile method for late-stage diversification.

References

  • Ketcham, J. M., et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, 2022, 65(14), 9678-9690.[Link]

  • The American Association for Cancer Research (AACR). "The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading." Molecular Cancer Therapeutics, 2024.[Link]

  • Scattolin, T., Lizza, J. R., Xu, Z., Zhao, D., & Chen, C. "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902." Organic Process Research & Development, 2023, 27(6), 1061-1068.[Link]

Application

Application Note: High-Fidelity Synthesis of Pyrido[3,4-d]pyridazine Scaffolds

Abstract & Strategic Value The pyrido[3,4-d]pyridazine core represents a privileged scaffold in modern medicinal chemistry, distinct from its more common isomers (phthalazines or pyrido[2,3-d]pyridazines) due to its spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The pyrido[3,4-d]pyridazine core represents a privileged scaffold in modern medicinal chemistry, distinct from its more common isomers (phthalazines or pyrido[2,3-d]pyridazines) due to its specific electronic distribution and hydrogen-bonding capabilities. This heterocyclic system has demonstrated significant potential in the development of p38 MAP kinase inhibitors , phosphodiesterase (PDE) inhibitors , and antimycobacterial agents.

Despite its utility, the synthesis of pyrido[3,4-d]pyridazines is often plagued by regioselectivity issues and harsh reaction conditions. This application note provides a validated, step-by-step protocol for the robust synthesis of the 1,4-dichloropyrido[3,4-d]pyridazine intermediate—the "master key" for divergent library synthesis—starting from commercially available cinchomeronic acid (pyridine-3,4-dicarboxylic acid).

Retrosynthetic Logic & Pathway Design

The most reliable route to the pyrido[3,4-d]pyridazine system involves the construction of the pyridazine ring onto a pre-existing pyridine core. We utilize a linear cyclization-activation strategy :

  • Dehydration: Conversion of the dicarboxylic acid to the anhydride to activate the carbonyls.

  • Cyclocondensation: Reaction with hydrazine to form the thermodynamically stable cyclic hydrazide (1,4-dione).

  • Aromatization/Activation: Deoxychlorination to generate the electrophilic 1,4-dichloro species.

SyntheticPathway Acid Cinchomeronic Acid (Pyridine-3,4-dicarboxylic acid) Anhydride Pyridine-3,4- dicarboxylic anhydride Acid->Anhydride Ac2O, Reflux (Dehydration) Dione Pyrido[3,4-d]pyridazine- 1,4(2H,3H)-dione Anhydride->Dione N2H4·H2O AcOH, Reflux (Cyclization) Dichloro 1,4-Dichloropyrido [3,4-d]pyridazine Dione->Dichloro POCl3, Pyridine 110°C (Aromatization) Product Functionalized Analogs (Kinase Inhibitors) Dichloro->Product R-NH2 / Pd-Cat (SnAr / Suzuki)

Figure 1: Strategic workflow for the synthesis of pyrido[3,4-d]pyridazine analogs. The pathway prioritizes the isolation of stable intermediates (Dione) to ensure batch-to-batch reproducibility.

Detailed Experimental Protocols

Phase A: Scaffold Construction (The Cyclization)

The reaction of hydrazine with pyridine-3,4-dicarboxylic anhydride is the critical ring-forming step. While ethanol is often cited as a solvent, acetic acid (AcOH) is superior for this protocol. It acts as both solvent and acid catalyst, ensuring complete cyclization and preventing the isolation of the open-chain monohydrazide intermediate.

Materials:
  • Precursor: Pyridine-3,4-dicarboxylic anhydride (CAS: 4664-08-8). Note: If starting from the diacid, reflux in acetic anhydride for 2h, concentrate, and use crude.

  • Reagent: Hydrazine hydrate (64-65% N2H4, CAS: 7803-57-8).

  • Solvent: Glacial Acetic Acid.[1]

Protocol:
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 5.0 g (33.5 mmol) of pyridine-3,4-dicarboxylic anhydride in 50 mL of glacial acetic acid. The mixture may require slight warming to fully dissolve.

  • Addition: Caution: Exothermic. Add 2.0 mL (approx. 40 mmol, 1.2 equiv) of hydrazine hydrate dropwise over 10 minutes at room temperature. A thick precipitate may form transiently.

  • Reaction: Heat the mixture to reflux (118 °C) for 4 hours. The suspension will typically become a homogenous solution before the product begins to precipitate out as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. The product, pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione , will crystallize as a white or pale yellow solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water (2 x 20 mL) to remove acetic acid, followed by cold ethanol (20 mL) and diethyl ether (20 mL) to facilitate drying.

  • Drying: Dry in a vacuum oven at 60 °C overnight.

    • Expected Yield: 85–95%

    • Characterization: High melting point solid (>300 °C).[2] Insoluble in most organic solvents; soluble in aqueous NaOH.

Phase B: Activation (The Chlorination)

The 1,4-dione is chemically inert to nucleophiles. We must convert the tautomeric hydroxyl groups into chlorides using phosphorus oxychloride (POCl3). This step restores aromaticity to the pyridazine ring.

Materials:
  • Precursor: Pyrido[3,4-d]pyridazine-1,4(2H,3H)-dione (from Phase A).

  • Reagent: Phosphorus oxychloride (POCl3) (CAS: 10025-87-3).

  • Base Catalyst: Pyridine (anhydrous).

Protocol:
  • Setup: Oven-dry a 100 mL RBF. Equip with a stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/POCl3 fumes.

  • Charging: Add 3.0 g (18.4 mmol) of the 1,4-dione solid to the flask.

  • Reagent Addition: Add 15 mL of POCl3 (excess). Then, carefully add 1.5 mL of anhydrous pyridine.

    • Expert Insight: The addition of pyridine is catalytic but essential. It forms a reactive phosphoryl-pyridinium species that accelerates the reaction and scavenges HCl.

  • Reaction: Heat the slurry to reflux (105–110 °C). The mixture should clarify to a dark solution within 1–2 hours. Continue reflux for a total of 4 hours to ensure complete conversion.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl3 via rotary evaporation under reduced pressure (use a rigorous trap).

    • Pour the thick oily residue slowly onto crushed ice (100 g) with vigorous stirring. Do not add water to the acid; add the acid residue to the ice.

  • Neutralization: Carefully adjust the pH of the aqueous slurry to pH 7–8 using saturated aqueous NaHCO3 or 10% NaOH solution. Maintain temperature <10 °C during neutralization to prevent hydrolysis of the chlorides.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry the combined organics over anhydrous Na2SO4, filter, and concentrate. The crude 1,4-dichloropyrido[3,4-d]pyridazine is typically pure enough for the next step. If necessary, purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

    • Expected Yield: 60–75%

    • Stability: Store at -20 °C under inert atmosphere. The dichloride is moisture sensitive.

Phase C: Diversification (Nucleophilic Substitution)

The 1,4-dichloro scaffold allows for sequential substitution. The C1 and C4 positions are chemically equivalent in the symmetric parent, but steric or electronic factors in the nucleophile can induce selectivity.

Protocol (General SnAr):
  • Dissolve 1.0 equiv of 1,4-dichloropyrido[3,4-d]pyridazine in anhydrous THF or Dioxane.

  • Add 1.1 equiv of the amine nucleophile and 2.0 equiv of DIPEA (N,N-Diisopropylethylamine).

  • Stir at room temperature for 2 hours. If no reaction occurs, heat to 60 °C.

  • Monitor by LC-MS for the mono-substituted product.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Phase A Incomplete cyclization (monohydrazide formation).Ensure solvent is glacial acetic acid and reflux is maintained for >4h. Do not use ethanol.
Violent Exotherm (Phase B) Water contamination in starting material.Dry the 1,4-dione thoroughly (>60°C vacuum) before adding POCl3.
Hydrolysis of Product (Phase B) Quenching too warm or pH too high (>10).Quench on ice. Keep pH near 7-8. Do not let the aqueous mixture stand; extract immediately.
Regioselectivity (Phase C) Lack of discrimination between C1/C4.Use stoichiometric control (0.9 equiv nucleophile) at low temp (0 °C). Separate isomers via HPLC.

Mechanistic Insight: Hydrazine Cyclization

Understanding the mechanism prevents common errors. The reaction proceeds via a double nucleophilic attack. The use of acetic acid protonates the carbonyl oxygens, making them more susceptible to nucleophilic attack by hydrazine, while simultaneously facilitating the elimination of water molecules to drive the equilibrium toward the stable aromatic-like dione.

Mechanism Mechanism of Dione Formation in Acetic Acid Step1 Anhydride Activation (Protonation by AcOH) Step2 1st Nucleophilic Attack (Hydrazine -> Carbonyl) Step1->Step2 Step3 Ring Opening to Mono-hydrazide Intermediate Step2->Step3 Step4 2nd Nucleophilic Attack (Intramolecular Cyclization) Step3->Step4 Step5 Dehydration (-2 H2O) & Tautomerization Step4->Step5

Figure 2: Step-wise mechanism of the cyclocondensation reaction.

References

  • Devaraj, A., et al. "Synthesis of 4-amino derivatives of pyrido[3,4-d]pyridazine." ResearchGate. Available at: [Link]

  • Martin, D. "Synthesis of Derivatives of Pyrido[3,4-d]Pyridazines." UNM Digital Repository, 1972. Available at: [Link]

  • Singla, P., et al. "Pyrido[3,4-d]pyridazine: A Versatile Nucleus in Pharmaceutical Field." Scientific Research Publishing, 2014. Available at: [Link]

  • Haider, N., et al. "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules, 2022.[1][3][4][5] (Note: Discusses isomeric chemistry relevant to the scaffold). Available at: [Link]

  • Gunduz, M. G., et al. "Study on Synthesis and Biological Activity of Some Pyridopyridazine Derivatives." Turk. J. Chem, 2008. Available at: [Link]

Sources

Method

Application Note: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine as a Chemical Intermediate

This Application Note and Protocol Guide is designed for researchers and process chemists working with 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine , a critical heterocyclic scaffold used in the development of SOS1 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine , a critical heterocyclic scaffold used in the development of SOS1 inhibitors (e.g., MRTX0902) and other targeted cancer therapies.

[1][2][3][4]

Executive Summary

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (CAS: 2654746-98-0) is a fused bicyclic intermediate utilized primarily in the synthesis of KRAS and SOS1 inhibitors.[1][2][3] Its utility stems from the differential reactivity of its two chlorine substituents:

  • C1-Chlorine (Pyridazine ring): Highly electrophilic, susceptible to rapid nucleophilic aromatic substitution (

    
    ) and hydrolysis.
    
  • C7-Chlorine (Pyridine ring): Less reactive, requiring harsher conditions or catalysis for substitution.

This guide provides protocols for the synthesis, handling, and selective functionalization of this scaffold, addressing the known stability challenges (hydrolytic instability) reported in process development literature.

Chemical Structure & Reactivity Profile

The molecule features a "north-eastern" chlorine (C1) and a "south-western" chlorine (C7).[1][2] Understanding the electronic environment is crucial for selectivity.

Reactivity Map
  • Position 1 (C-Cl): Flanked by the N2 nitrogen of the pyridazine ring and the bridgehead. It acts as a vinylogous acid chloride. It is the primary site for

    
     .
    
  • Position 7 (C-Cl): Located on the pyridine ring.[1][2][4][5][6][7] Reactivity is typical of 2-chloropyridine; it is significantly less electrophilic than C1.[1][2]

  • Position 4 (Methyl): Provides steric bulk and can be oxidized or condensed, though usually remains spectator in initial scaffold assembly.

DOT Diagram: Reactivity & Functionalization Pathways

ReactivityMap Start 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (Highly Reactive C1, Stable C7) Hydrolysis 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one (Hydrolysis Product) Start->Hydrolysis Moisture/Acid (Fast) SNAr_C1 1-Amino-7-chloro-4-methylpyrido[3,4-d]pyridazine (Selective C1 Substitution) Start->SNAr_C1 Amine (1 eq), <0°C (Kinetic Control) Bis_Sub 1,7-Diamino-substituted Scaffold (Double Functionalization) SNAr_C1->Bis_Sub Amine (Excess), Heat (Thermodynamic Control)

Figure 1: Reactivity Divergence. The C1-position is the kinetic trap for nucleophiles, while the C7-position requires thermodynamic forcing.[1][2]

Handling & Storage Protocols

CRITICAL WARNING: This intermediate is hygroscopic and hydrolytically unstable . Exposure to ambient humidity converts the C1-chloride to the C1-one (pyridazinone) within hours.[1][2]

Storage Protocol
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C is recommended for long-term storage.[1][2]

  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

  • Handling: Weigh out only in a glovebox or a desiccated glove bag. If handling on the bench, use Schlenk techniques.

Synthesis Protocol (Discovery Route)

This protocol reconstructs the synthesis based on the discovery route for MRTX0902, yielding the 1,7-dichloro intermediate.[5]

Prerequisites:

  • Starting Material: Methyl 5-bromo-2-methoxyisonicotinate[1][2][4][5]

  • Scale: 10 g basis

Step 1: Vinylation & Hydrolysis (Methyl Ketone Formation)[8][9]
  • Coupling: Combine methyl 5-bromo-2-methoxyisonicotinate (1.0 eq) with 1-(vinyloxy)butane (5.0 eq), Pd(OAc)₂ (0.05 eq), and DPPP (0.10 eq) in DMSO/DIPEA. Heat to 120°C for 16h.

  • Hydrolysis: Cool to RT. Add 1N HCl (aq) and stir for 2h to hydrolyze the vinyl ether to the acetyl group.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hex/EtOAc).

  • Product: Methyl 5-acetyl-2-methoxyisonicotinate.

Step 2: Cyclization to Pyridazinone[8]
  • Reaction: Dissolve the methyl ketone (from Step 1) in EtOH.

  • Reagent: Add Hydrazine hydrate (1.2 eq) dropwise at RT.

  • Conditions: Heat to 80°C for 4 hours. A precipitate typically forms.

  • Isolation: Cool to 0°C. Filter the solid, wash with cold EtOH/Ether.

  • Product: 7-Methoxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one.[1][2]

Step 3: Chlorination (The Key Step)

This step installs the reactive chlorines. Note that the 7-methoxy group is converted to 7-chloro during this aggressive chlorination, or via a prior demethylation step followed by chlorination.[1][2] The direct POCl₃ method is described below.

  • Setup: Place 7-methoxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one in a pressure vessel or round-bottom flask with a reflux condenser.

  • Reagent: Add neat Phosphorus Oxychloride (POCl₃) (10-15 eq).

  • Reaction: Heat to 100°C for 5–16 hours. Monitor by LCMS (aliquot quenched in MeOH).

    • Note: The reaction converts the C1-carbonyl to C1-Cl AND the C7-methoxy to C7-Cl.[1][2]

  • Quench (Hazardous): Concentrate POCl₃ under reduced pressure. Dissolve residue in DCM. Pour slowly into ice-cold saturated NaHCO₃ . Vigorously stir until CO₂ evolution ceases.

  • Purification: Extract with DCM. Dry over Na₂SO₄. Flash chromatography (DCM/MeOH) is possible but risky due to hydrolysis. Recrystallization from anhydrous Heptane/DCM is preferred.

  • Yield: ~60-70%. Store immediately.

Utilization Protocol: Selective [1]

This protocol details how to selectively functionalize the C1 position with an amine (e.g., morpholine) while leaving the C7 position intact.

Experimental Design Table
ParameterConditionRationale
Solvent DCM or anhydrous THFNon-nucleophilic, dissolves substrate well.[1][2]
Base DIPEA (Diisopropylethylamine)Scavenges HCl; non-nucleophilic to prevent side reactions.
Temperature -78°C to 0°C Kinetic control is essential to prevent bis-substitution.[1][2]
Stoichiometry Amine (0.95 - 1.0 eq)Slight deficit of nucleophile ensures no C7 attack occurs.[1][2]
Step-by-Step Procedure
  • Preparation: Dissolve 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (1.0 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Mix the amine nucleophile (e.g., Morpholine, 1.0 eq) with DIPEA (1.2 eq) in DCM. Add this mixture dropwise to the chloride solution over 30 minutes.

    • Tip: Slow addition prevents local high concentrations of amine.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C over 2 hours.

  • Monitoring: Check TLC/LCMS.

    • Target: Mono-substituted product (M+Amine-Cl).[1][2]

    • Over-reaction: Bis-substituted product (M+2Amine-2Cl).[1][2]

  • Workup: Quench with water. Extract with DCM.[8]

  • Outcome: This yields the 1-amino-7-chloro derivative.[1][2] The C7-chlorine remains available for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig) in a second step.[1][2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Formation of "Hydroxy" impurity (M-Cl+OH) Moisture ingress during reaction or storage.[1][2]Dry all solvents over molecular sieves. Flame-dry glassware. Use fresh POCl₃ for synthesis.
Bis-substitution (C1 and C7 reacted) Reaction temperature too high or excess amine used.[1][2]Strictly maintain <0°C. Reduce amine equivalents to 0.95 eq.
Low Yield in Synthesis Incomplete chlorination of the methoxy group.Ensure high temperature (100°C+) and extended time in POCl₃ step.

References

  • Fell, J. B., et al. (2022). "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction."[4] Journal of Medicinal Chemistry, 65(17), 11648–11678.

  • Lizza, J. R., & Chen, C. (2023). "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902." Organic Process Research & Development, 27(6), 1063–1074.

  • Omowumi Alegbejo Price, T., et al. (2022).

  • BLD Pharm. "Product Safety and Data Sheet: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine."

Sources

Application

application of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine in medicinal chemistry

Application Note: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine in Medicinal Chemistry Executive Summary 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (CAS: 2654746-98-0) has emerged as a high-value heterocyclic scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine in Medicinal Chemistry

Executive Summary

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (CAS: 2654746-98-0) has emerged as a high-value heterocyclic scaffold, most notably serving as the core architecture for MRTX0902 , a clinical-stage SOS1 inhibitor disrupting the KRAS–SOS1 protein-protein interaction.

This scaffold offers a unique "bifunctional switch" mechanism. The electronic disparity between the electron-deficient pyridazine ring (C1 position) and the fused pyridine ring (C7 position) allows for highly regioselective sequential nucleophilic aromatic substitutions (SNAr). This guide provides validated protocols for synthesizing the core and exploiting this reactivity to generate complex, bioactive libraries with high precision.

Chemical Profile & Reactivity Logic

The power of this scaffold lies in its asymmetric electrophilicity.

  • Position 1 (C1-Cl): Located on the diazine (pyridazine) ring. It is highly electron-deficient due to the adjacent nitrogens and the inductive effect of the fused system. Reactivity: High. Undergoes SNAr at mild temperatures (0°C – RT).

  • Position 7 (C7-Cl): Located on the pyridine ring. While still activated by the pyridine nitrogen, it is significantly less electrophilic than C1. Reactivity: Moderate. Requires elevated temperatures (>80°C) or transition metal catalysis (Buchwald-Hartwig) for substitution.

  • Position 4 (C4-Me): The methyl group serves as a steric handle and can be oxidized or functionalized, but primarily acts to enforce atropisomer stability in SOS1 inhibitors.

Chemo-Selectivity Rule:



Implication: You can install a delicate "warhead" or chiral amine at C1 first, then install a solubilizing group or lipophilic tail at C7 in a second step without protecting groups.

Synthesis Protocol: The "Make"

Objective: Scalable synthesis of the 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine core. Source Validation: Adapted from the process development of MRTX0902 (ACS Med. Chem. Lett. / J. Med. Chem.).

Step 1: Heck Coupling & Hydrolysis
  • Reagents: Methyl 5-bromo-2-methoxyisonicotinate, 1-(vinyloxy)butane, Pd(OAc)₂, P(o-tol)₃, Et₃N.

  • Mechanism: Palladium-catalyzed vinylation followed by acid hydrolysis yields the methyl ketone.

  • Key Insight: Use of vinyl ether acts as a masked acetyl group.

Step 2: Cyclization (Pyridazine Ring Formation)
  • Reagents: Hydrazine hydrate (

    
    ), Ethanol, 70°C.[1]
    
  • Product: 7-Methoxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one.[1]

  • Observation: The intermediate precipitates as a solid (often black/brown), allowing for filtration-based purification.

Step 3: Chlorination (The Activation)
  • Reagents:

    
     (Phosphorus oxychloride), 100°C.
    
  • Transformation: Converts the C1-lactam (tautomeric OH) to C1-Cl AND converts the C7-methoxy group to C7-Cl in a single pot.

  • Critical Control: The conversion of the C7-methoxy to C7-chloro is unusual and driven by the harsh conditions of neat

    
    . Ensure complete reaction monitoring by LCMS to avoid mixed chloro-methoxy species.
    

Synthesis SM Methyl 5-bromo-2- methoxyisonicotinate Inter1 Methyl Ketone Intermediate SM->Inter1 1. Heck (Vinyl ether) 2. HCl Hydrolysis Inter2 7-Methoxy-4-methyl pyrido-pyridazinone Inter1->Inter2 N2H4·H2O Cyclization Final 1,7-Dichloro-4-methyl pyrido[3,4-d]pyridazine Inter2->Final POCl3, 100°C (Double Chlorination)

Figure 1: Streamlined synthesis route to the dichloro core.

Functionalization Protocol: The "Use"

Objective: Regioselective library generation. Case Study: Synthesis of an SOS1 Inhibitor analog.

Reaction A: Selective C1 Substitution (The Warhead)
  • Substrate: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine.[1][2][3][4]

  • Nucleophile: Chiral benzylic amine (e.g., (R)-1-(2-methylphenyl)ethanamine).

  • Conditions: DIPEA (3 equiv), NMP or DMF, RT to 40°C .

  • Protocol:

    • Dissolve core in NMP (0.1 M).

    • Add DIPEA followed by the amine (1.05 equiv).

    • Stir at RT for 2–4 hours.

    • Monitor: TLC/LCMS will show consumption of starting material and formation of the mono-substituted product. The C7-Cl remains intact.

    • Workup: Aqueous precipitation or extraction.

Reaction B: C7 Substitution (The Solubilizer)
  • Substrate: Product from Reaction A (C1-amine, C7-Cl).

  • Nucleophile: Morpholine, Piperazine, or saturated heterocycles.

  • Conditions: Neat amine or DMSO, 100–120°C (Thermal SNAr) OR Buchwald Coupling (Pd-catalyzed).

  • Protocol (Thermal):

    • Dissolve substrate in excess morpholine (acting as solvent and base).

    • Heat to 110°C in a sealed vial for 12 hours.

    • Note: The C7 position is deactivated; steric hindrance at C1 (from Step A) may further slow this reaction, necessitating heat.

Functionalization Core 1,7-Dichloro Core (Cl at C1 & C7) Step1 Step 1: C1 Substitution (Kinetic Control) Core->Step1 Primary Amine DIPEA, RT Inter Intermediate: C1-Amine / C7-Cl Step1->Inter Step2 Step 2: C7 Substitution (Thermodynamic/Forcing) Inter->Step2 Secondary Amine 120°C or Pd-Cat Product Final Drug Candidate (Bis-substituted) Step2->Product

Figure 2: Regioselective functionalization logic.

Applications in Medicinal Chemistry

A. SOS1 Inhibition (KRAS Disruptors)

The primary application of this scaffold is in the design of SOS1 inhibitors (e.g., MRTX0902).[5]

  • Mechanism: The pyrido-pyridazine core binds in the SOS1 pocket, mimicking the interaction of Ras-GTP.

  • SAR Insight: The C1 substituent typically engages the hydrophobic pocket (critical for potency), while the C7 substituent points towards the solvent front (critical for PK/Solubility).

B. Kinase Inhibition

Similar to quinazoline (e.g., Gefitinib) and phthalazine scaffolds, the pyrido[3,4-d]pyridazine core is a privileged ATP-mimetic.

  • Potential Targets: EGFR, VEGFR, and serine/threonine kinases.

  • Design Strategy: Use the C1 position to anchor to the Hinge Region (via NH) and the C7 position to access the ribose/phosphate pocket or solvent channel.

Safety & Handling

  • Sensitization: Chlorinated diaza-heterocycles are potent skin sensitizers. All weighing should be done in a fume hood with double-gloving.

  • Instability: The 1,7-dichloro core is susceptible to hydrolysis.[4] Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture will hydrolyze the highly reactive C1-Cl back to the pyridazinone.

  • Reactivity: Avoid protic solvents (MeOH/EtOH) during the storage of the dichloro intermediate to prevent formation of ether byproducts.

References

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Journal of Medicinal Chemistry. (2022).[5]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development. (2023).

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. (2022).[6][7]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents. Bioorganic & Medicinal Chemistry. (2024).[8]

This protocol is designed for research purposes. Always verify stoichiometry and safety data specific to your derivatives.

Sources

Method

Application Notes and Protocols: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine in Kinase Inhibitor Design

Introduction: The Pyridopyridazine Scaffold as a Privileged Kinase Hinge-Binder Protein kinases, which regulate the majority of cellular signaling pathways, represent one of the most critical target classes in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridopyridazine Scaffold as a Privileged Kinase Hinge-Binder

Protein kinases, which regulate the majority of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The design of small molecule inhibitors that selectively target the ATP-binding site of specific kinases is a cornerstone of targeted therapy. Within this domain, heterocyclic scaffolds that can effectively mimic the hydrogen bonding interactions of the adenine portion of ATP are of paramount importance.

The pyridopyridazine core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][2] Its structure is considered a bioisosteric replacement for the purine ring system found in ATP, allowing it to serve as a foundational anchor for building potent and selective inhibitors.[3] The specific derivative, 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine , represents a highly versatile starting point for library synthesis. The two chlorine atoms at the C1 and C7 positions are chemically distinct and susceptible to nucleophilic aromatic substitution (SNAr), providing two orthogonal handles for introducing diversity and tuning the pharmacological properties of the molecule.[4]

These application notes provide a comprehensive guide for researchers, outlining the strategic use of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine as a core scaffold. We will detail protocols for its derivatization and subsequent screening through a typical kinase inhibitor discovery workflow, from initial biochemical assays to cell-based validation.

Overall Discovery Workflow

The process of developing a kinase inhibitor from a starting scaffold like 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine follows a logical, multi-step progression. The goal is to synthesize a focused library of derivatives and systematically test them to identify a potent and selective lead compound.

G cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Cellular Validation Scaffold 1,7-Dichloro-4-methyl pyrido[3,4-d]pyridazine Synthesis Library Synthesis via Nucleophilic Aromatic Substitution (SNAr) Scaffold->Synthesis Starting Material Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical Biochemical Kinase Assay (e.g., ADP-Glo™) Purification->Biochemical Test Compounds IC50 IC50 Determination (Dose-Response) Biochemical->IC50 Identify Hits CellViability Cell-Based Assay (e.g., CellTiter-Glo®) IC50->CellViability Advance Hits OnTarget On-Target Validation (e.g., Western Blot) CellViability->OnTarget Confirm Cellular Activity OnTarget->Synthesis SAR Feedback & Optimization

Caption: Kinase inhibitor discovery workflow.

PART 1: Chemical Synthesis & Library Generation

The primary strategy for elaborating the 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine core is through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridopyridazine ring system facilitates the displacement of the chloro substituents by a variety of nucleophiles.[5] The differential reactivity of the C1 and C7 positions can often be exploited for regioselective synthesis.

Protocol 1: Mono-substitution at the C7 Position with an Amine Nucleophile

This protocol describes a general procedure for the regioselective mono-amination of the scaffold, a common first step in generating a library for structure-activity relationship (SAR) studies.[4]

Materials:

  • 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine

  • Desired primary or secondary amine (e.g., 4-morpholine) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for extraction and chromatography

Step-by-Step Procedure:

  • To a round-bottom flask, add 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate to yield the desired mono-substituted product.

Scientist's Note: The use of a bulky, non-nucleophilic base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile. DMF is an excellent solvent for SNAr reactions due to its polar, aprotic nature, which stabilizes the charged Meisenheimer intermediate.[6]

PART 2: Biochemical Screening

Once a library of derivatives is synthesized, the next step is to screen them for inhibitory activity against the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8]

Protocol 2: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, ideal for screening multiple compounds.[9]

Materials:

  • Target Kinase (e.g., VEGFR-2, p38α) and its specific substrate[1][10]

  • Synthesized pyridopyridazine derivatives (in DMSO)

  • Known potent inhibitor for the target kinase (positive control, e.g., Sorafenib for VEGFR-2)

  • ATP at a concentration near the Kₘ for the target kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA)[11]

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega Corp.)[9]

  • White, opaque 384-well assay plates

Equipment:

  • Multichannel pipette or automated liquid handler

  • Plate shaker

  • Luminometer plate reader

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of your synthesized compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "vehicle only" (DMSO) and positive control inhibitor wells.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and ATP in the kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the master mix to each well of the assay plate.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[8] Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal.[12] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Compound IDScaffold Modification (C7)Target KinaseIC₅₀ (nM)
Lead-01 4-morpholinylVEGFR-2150
Lead-02 (4-methylpiperazin-1-yl)VEGFR-285
Lead-03 4-hydroxypiperidin-1-ylVEGFR-2320
Control SorafenibVEGFR-290[1]

Table 1: Hypothetical screening data for a small library of C7-substituted pyridopyridazine derivatives against VEGFR-2.

G cluster_kinase Kinase ATP-Binding Site P_Loop P-Loop Hinge Hinge Region Activation_Loop Activation Loop Inhibitor 1,7-Dichloro-4-methyl pyrido[3,4-d]pyridazine Derivative Pyridopyridazine Core R¹ Group (at C7) Inhibitor:f1->P_Loop Van der Waals Interactions Inhibitor:f0->Hinge H-Bonds

Caption: Binding mode of pyridopyridazine inhibitors.

PART 3: Cellular Activity Validation

A potent compound in a biochemical assay must also demonstrate activity in a cellular context. Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.

Protocol 3: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolic activity.[13] A decrease in ATP levels in cancer cells treated with a kinase inhibitor suggests cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., HUVECs for VEGFR-2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lead compounds from biochemical screen (dissolved in DMSO)

  • CellTiter-Glo® Reagent (Promega Corp.)[14]

  • White, opaque-walled 96-well plates suitable for cell culture and luminescence reading

Equipment:

  • Sterile cell culture hood

  • CO₂ incubator (37 °C, 5% CO₂)

  • Multichannel pipette

  • Plate shaker

  • Luminometer plate reader

Step-by-Step Procedure:

  • Cell Plating: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to adhere.[15]

  • Compound Treatment: Prepare serial dilutions of the lead compounds. Add the compounds to the cells (final DMSO concentration <0.5%). Include vehicle-only wells as a negative control. Incubate for 72 hours.[16]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[16]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells.

  • Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine scaffold is a validated and highly tractable starting point for the design of novel kinase inhibitors. The synthetic accessibility via SNAr reactions allows for rapid generation of chemical diversity at two key positions. By following a systematic workflow of chemical synthesis, biochemical screening, and cellular validation, researchers can efficiently progress from this initial fragment to potent lead compounds. Subsequent steps in a drug discovery program would involve further optimization of the lead compounds to improve potency, selectivity, and pharmacokinetic properties, guided by continuous feedback from biological assays and, where possible, structural biology.

References

  • ADP Glo Protocol. [Link]

  • CellTiter-Glo Assay. OUS-research.no. [Link]

  • Measuring Cell Viability with Promega® CellTiter-Glo. [Link]

  • Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Figshare. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds... PMC. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. [Link]

  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [Link]

  • Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link]

  • Structure activity relationship (SAR) of some synthesized compounds. ResearchGate. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Pyridazine. Wikipedia. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles. ResearchGate. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Product Class 18: Pyridopyridazines. Science of Synthesis. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Screening of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle The pyridopyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The pyridopyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antibacterial, and kinase inhibitory effects.[1] The novel compound, 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine, represents an intriguing candidate for drug discovery due to its unique substitution pattern on this promising heterocyclic core. The presence of chloro-substituents offers potential for directed chemical modifications and may influence its biological activity and metabolic stability.

This document provides a comprehensive guide for the initial in vitro screening of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine. As no prior biological data for this specific compound is publicly available, we propose a tiered screening cascade designed to efficiently assess its cytotoxic, kinase inhibitory, and antimicrobial potential. This approach allows for a broad initial assessment, with decision gates for progressing to more detailed mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with a solid foundation for their investigations.

Compound Handling and Preparation: Ensuring Data Integrity

The physicochemical properties of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine are not yet experimentally determined. However, based on its chlorinated heterocyclic structure, certain precautions and handling procedures are warranted.

Predicted Physicochemical Properties and Solubility: Chlorinated nitrogen-containing heterocycles often exhibit low aqueous solubility.[2] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3] It is crucial to determine the kinetic solubility of the compound in the final assay buffers to avoid precipitation and ensure accurate results. A simple method for this is to prepare serial dilutions of the DMSO stock in the assay buffer and visually inspect for any precipitate after a defined incubation period.

Stock Solution Preparation (10 mM in DMSO): A standardized stock solution is critical for the reproducibility of screening assays.[4]

Materials:

  • 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine powder

  • Anhydrous or high-purity DMSO[3]

  • Sterile, amber glass vials or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Protocol:

  • Calculation: Determine the mass of the compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 216.05 g/mol (hypothetical for this compound), 2.16 mg would be required.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile vial.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial.[3]

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.[3]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

Safety and Handling: As a chlorinated heterocyclic compound, 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[5]

  • Ventilation: Handle the solid compound and concentrated DMSO stock solutions in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Disposal: All waste containing the compound, including contaminated consumables, must be disposed of as hazardous chemical waste according to institutional and local regulations.[5] Halogenated organic waste should be collected in designated containers.[5]

A Tiered Approach to In Vitro Screening

Given the lack of pre-existing data, a logical and resource-efficient strategy is to employ a tiered screening cascade. This approach uses a broad, high-throughput assay in the primary tier to identify initial activity and determine a suitable concentration range for more specific and complex secondary assays.

Caption: A proposed tiered screening cascade for 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine.

Tier 1: Primary Screening - General Cytotoxicity

The initial step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This will provide a preliminary indication of its potential as an anticancer agent and establish a non-toxic concentration range for subsequent cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.

Recommended Cell Line Panel: To obtain a broad view of cytotoxic potential, a small panel of well-characterized cancer cell lines from different tissue origins is recommended. The NCI-60 panel provides a comprehensive set of human tumor cell lines representing nine different cancer types.[7] A representative starting panel could include:

  • MCF-7: Breast adenocarcinoma[8]

  • A549: Lung carcinoma[9]

  • HCT-116: Colon carcinoma[10]

  • K-562: Chronic myelogenous leukemia[8]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (specific to each cell line)

  • 96-well flat-bottom sterile plates

  • 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine 10 mM stock in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4] Add 100 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Dose-Response Curve: Plot the percentage of viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic function) to fit the dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11][12] Software such as GraphPad Prism or specialized Excel add-ins can be used for this calculation.[11]

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of the response.
Four-Parameter Logistic Fit A common sigmoidal dose-response model used to calculate IC50 values.[13]

Tier 2: Secondary Screening - Target-Focused Assays

Based on the broad biological activities of pyridazine and pyridopyridazine derivatives, secondary screening should focus on kinase inhibition and antimicrobial activity.[1][14]

A. Biochemical Kinase Inhibition Profiling

Many pyridazine-based compounds are known to be kinase inhibitors.[15][16] A biochemical screen against a panel of purified kinases is the most direct way to identify potential enzymatic targets.

Rationale for Kinase Panel Selection: Given that the pyrido[3,4-d]pyridazine core has been associated with the inhibition of kinases such as MPS1, and related structures like imidazo[1,2-b]pyridazines inhibit CDKs, DYRKs, and CLKs, a diverse starter panel is recommended.[17] A panel covering different branches of the human kinome provides a good starting point. Commercial services offer a wide range of kinase panels. A cost-effective initial screen might include representatives from the following groups:

  • Tyrosine Kinases (TKs): e.g., SRC, ABL, EGFR, VEGFR2[18]

  • Serine/Threonine Kinases:

    • CMGC group: e.g., CDK2, GSK3β, MAPK (p38α, JNK1)[17]

    • AGC group: e.g., AKT1, PKA

    • CAMK group: e.g., CAMKII

Protocol: Generic Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol is based on the principle of measuring the amount of ADP produced during the kinase reaction, which is a universal product of kinase activity.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP

  • 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound and Enzyme Pre-incubation: In a 384-well plate, add the test compound at various concentrations and the kinase enzyme. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate Kinase Reaction: Add a solution containing the kinase substrate and ATP (typically at its Km concentration for that kinase) to initiate the reaction. Incubate for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Interpretation:

  • Calculate Percent Inhibition: The luminescence signal is inversely proportional to kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor (DMSO) control.

  • IC50 Determination: Plot the percent inhibition against the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value for each kinase.[10]

  • Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It takes into account the signal-to-background ratio and the data variation.[19] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[20]

Caption: General workflow for a biochemical kinase inhibition assay.

B. Antimicrobial Susceptibility Testing

The pyridazine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[21] Therefore, screening 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine for antimicrobial activity is a logical step. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).

Recommended Microbial Panel: A representative panel should include Gram-positive and Gram-negative bacteria, as well as a fungal species.

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922)

  • Fungus: Candida albicans (e.g., ATCC 90028)

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial and fungal strains

  • Cation-adjusted Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine stock solution

  • Positive control antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth.

  • Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a positive control antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Analysis and Interpretation: The MIC value is determined by visual inspection of the wells. The results are reported as the MIC in µg/mL or µM. A lower MIC value indicates greater potency.

OrganismCompoundMIC (µg/mL)
S. aureusCpd X16
E. coliCpd X>64
C. albicansCpd X32

Conclusion and Future Directions

This document outlines a systematic and robust in vitro screening protocol for the novel compound 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine. By following this tiered approach, researchers can efficiently gather preliminary data on its cytotoxic, kinase inhibitory, and antimicrobial activities. Positive "hits" from this initial screen will warrant further investigation, including:

  • For potent cytotoxic compounds: Expansion of the cancer cell line panel, investigation of the mechanism of cell death (apoptosis vs. necrosis), and cell cycle analysis.

  • For kinase inhibitors: Determination of the mode of inhibition (e.g., ATP-competitive), selectivity profiling against a larger kinase panel, and validation of target engagement in a cellular context using cell-based assays.

  • For antimicrobial compounds: Determination of the minimum bactericidal/fungicidal concentration (MBC/MFC) and testing against a broader panel of clinically relevant and resistant strains.

The data generated from these initial screens will be invaluable in guiding the subsequent stages of drug discovery and development for this promising new chemical entity.

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.
  • How to calculate IC50.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • How to calculate IC50 for my dose response?.
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • What cell line should I choose for citotoxicity assays?.
  • Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. Benchchem.
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Data analysis approaches in high throughput screening. (2014).
  • The Estimation of Absolute IC50 and Its 95% Confidence Interval Abstract 1. Introduction.
  • Reporting data from high-throughput screening of small-molecule libraries. Genome.gov.
  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • Assay performance and the Z'-factor in HTS. Drug Target Review. (2023).
  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • Comparative Analysis of Novel Pyridazine-Based Compounds as Potential Kinase Inhibitors. Benchchem.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Compound Handling Instructions. MCE.
  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. (2024).
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.
  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011).
  • Kinase Screening Library (KSL). Life Chemicals. (2025).
  • Correlation and prediction of drug molecule solubility with the NRTL-SAC model.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • How do I make a stock solution of a substance in DMSO?.
  • Exploring Applications of Human Primary Cells for Drug Screening in Various Cell Culture Systems.
  • Advancing physicochemical property predictions in comput
  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
  • A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. PMC.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. (2025).
  • Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025).
  • Full article: Key heterocyclic moieties for the next five years of drug discovery and development. Taylor & Francis. (2025).
  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience.
  • Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. MDPI.
  • Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach. MDPI. (2006).
  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig .... RSC Advances. (2025).
  • Decoding Cancer Through Cancer Cell Lines: Progress and Prospects. Kosheeka. (2025).
  • NCI-60 Cancer Cell Lines: Research Applic
  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.. Sigma-Aldrich. (2015).
  • Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI.
  • A safety and chemical disposal guideline for Minilab users. UFZ. (2020).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Upd
  • CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry.

Sources

Method

Application Notes and Protocols for the Agrochemical Evaluation of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

Introduction: The Pyridazine Scaffold as a Privileged Structure in Agrochemical Discovery The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Agrochemical Discovery

The search for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyridazine moiety has emerged as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Pyridazine and its derivatives, including pyridazinones, have demonstrated a broad spectrum of applications in crop protection, exhibiting insecticidal, fungicidal, herbicidal, and even plant growth regulatory properties.[4][5][6][7] The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, and upon conversion to a pyridazinone, can function as both a hydrogen bond acceptor and donor, facilitating interactions with a wide range of biological targets.[2]

This document provides detailed application notes and protocols for the investigation of a novel, yet uncharacterized, pyridazine derivative: 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine . While specific biological data for this compound is not yet publicly available, its structural features—a fused pyridopyridazine core with dichloro and methyl substitutions—suggest significant potential for agrochemical activity based on established structure-activity relationships (SAR) within this chemical class.[2] The presence of halogen atoms, for instance, is a common feature in many commercial pesticides and has been shown to enhance the efficacy of pyridazine-based compounds.[2][4]

These notes are intended for researchers, scientists, and drug development professionals in the agrochemical sector. They provide a scientifically grounded framework for the synthesis, screening, and initial characterization of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine as a potential lead compound for a new generation of crop protection agents.

PART 1: Compound Profile and Synthetic Strategy

Chemical Structure and Predicted Physicochemical Properties

Chemical Name: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine Molecular Formula: C₈H₅Cl₂N₃ Molecular Weight: 214.05 g/mol Structure:

Chemical structure of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Agrochemicals
LogP (o/w) 2.5 - 3.5Influences membrane permeability and environmental fate.
Water Solubility Low to moderateAffects formulation, uptake by plants, and soil mobility.
pKa (most basic) 1.0 - 2.0Influences behavior in different pH environments (e.g., soil, plant tissues).

Note: These values are estimations based on computational models and the properties of similar structures. Experimental verification is required.

Proposed Synthetic Route

While a specific synthesis for 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine has not been published, a plausible route can be devised based on established methods for constructing pyridopyridazine cores.[8][9] A potential strategy involves the cyclization of a suitably substituted pyridine precursor.

G cluster_0 Proposed Synthesis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine A Substituted Pyridine Precursor B Cyclization with Hydrazine A->B Hydrazine hydrate, reflux C Dihydropyrido[3,4-d]pyridazinone B->C Formation of pyridazinone ring D Chlorination (e.g., POCl3) C->D Phosphorus oxychloride E 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine D->E Aromatization and dichlorination G cluster_1 Agrochemical Screening Workflow cluster_2 Hit Identification start Compound Synthesis & Purification primary Primary Whole-Organism Screens (Herbicidal, Fungicidal, Insecticidal) Single High Concentration start->primary inactive Inactive -> Archive primary->inactive No significant effect active Active 'Hit' Identified primary->active Significant biological effect secondary Secondary Screens Dose-Response (IC50/LC50) Spectrum of Activity active->secondary moa Mode of Action Studies Target-based assays, 'Omics' secondary->moa lead_opt Lead Optimization Structure-Activity Relationship (SAR) Studies moa->lead_opt end Candidate for Field Trials lead_opt->end

Caption: A tiered workflow for agrochemical screening of novel compounds.

Application Note: Rationale for Multi-Disciplinary Screening

Given the broad bioactivity of the pyridazine class, it is crucial to screen 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine across the three major agrochemical disciplines: herbicides, fungicides, and insecticides. [4][5][10]

  • Herbicidal Potential: Several pyridazinone herbicides are known to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway, leading to the characteristic "bleaching" of plant tissues. [11]The structural similarity of our target compound to these herbicides makes this a primary hypothesis to investigate.

  • Fungicidal Potential: Pyridazine derivatives have been reported to exhibit significant antifungal activity against a range of plant pathogens. [12][13]The mechanism of action can be diverse, and a whole-organism screen is the most effective initial step to uncover any such activity.

  • Insecticidal Potential: The pyridazine scaffold is present in insecticides that target the nervous system, for example, by acting on the GABA receptor. [14]The potential for neurotoxic effects in insects should therefore be evaluated.

PART 3: Detailed Experimental Protocols

Protocol 1: Primary Herbicidal Activity Screen

Objective: To assess the pre- and post-emergence herbicidal activity of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine on monocot and dicot model species.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., acetone or DMSO) with a surfactant.

  • Seeds of a monocot (e.g., Avena sativa - oats) and a dicot (e.g., Brassica napus - rapeseed).

  • Pots with standardized soil mix.

  • Growth chamber with controlled light, temperature, and humidity.

  • A known commercial herbicide as a positive control (e.g., a PDS inhibitor like Norflurazon).

  • Solvent-only solution as a negative control.

Procedure:

  • Pre-emergence Application:

    • Sow seeds of the test species in pots at the appropriate depth.

    • Prepare a solution of the test compound at a high screening concentration (e.g., 1000 g/ha).

    • Immediately after sowing, apply the solution evenly to the soil surface using a laboratory sprayer.

    • Prepare and apply positive and negative controls in the same manner.

    • Place pots in a growth chamber.

  • Post-emergence Application:

    • Sow seeds and allow them to germinate and grow to the 2-3 leaf stage.

    • Apply the test compound solution and controls as described above, ensuring even coverage of the foliage.

    • Return the pots to the growth chamber.

  • Evaluation:

    • After 14-21 days, visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition, bleaching).

    • Score the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill) relative to the negative control.

    • Compare the symptoms to those caused by the positive control to gain preliminary insight into the mode of action.

Protocol 2: In Vitro Fungicidal Activity Screen (Agar Dilution Method)

Objective: To determine the inhibitory effect of the test compound on the mycelial growth of a common plant pathogenic fungus.

Materials:

  • Pure culture of a test fungus (e.g., Botrytis cinerea or Fusarium graminearum).

  • Potato Dextrose Agar (PDA) medium.

  • Test compound dissolved in DMSO.

  • A commercial fungicide as a positive control.

  • DMSO as a negative control.

  • Sterile petri dishes.

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add the test compound, positive control, or negative control to the molten PDA to achieve a final screening concentration (e.g., 50 µg/mL). Mix well and pour into petri dishes.

  • Once the agar has solidified, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Seal the plates and incubate at the optimal temperature for the test fungus (e.g., 25°C) in the dark.

  • When the fungal growth in the negative control plate has almost reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate.

Protocol 3: Primary Insecticidal Activity Screen (Diet Incorporation Assay)

Objective: To assess the toxicity of the test compound to a model insect when ingested.

Materials:

  • A culture of a suitable test insect (e.g., larvae of Spodoptera littoralis - cotton leafworm).

  • Artificial insect diet.

  • Test compound dissolved in a suitable solvent.

  • A commercial insecticide as a positive control.

  • Solvent-only as a negative control.

  • Multi-well plates (e.g., 24-well).

Procedure:

  • Prepare the artificial diet according to the supplier's instructions.

  • While the diet is still liquid, add the test compound, positive control, or negative control to achieve a final screening concentration (e.g., 100 ppm).

  • Dispense the treated diet into the wells of the multi-well plates and allow it to solidify.

  • Place one insect larva in each well.

  • Seal the plates with a breathable membrane.

  • Incubate at an appropriate temperature and photoperiod for the test insect.

  • After 3-5 days, assess larval mortality.

  • Calculate the percentage mortality, correcting for any mortality in the negative control using Abbott's formula if necessary.

PART 4: Data Interpretation and Next Steps

A "hit" from the primary screens is typically defined as a compound that causes ≥80% inhibition or mortality at the single high concentration. For any hits identified, the next steps are crucial for determining their potential as a lead compound:

  • Dose-Response Curves: Conduct the same assays using a range of concentrations to determine the IC₅₀ (for fungi) or LC₅₀ (for insects and plants) values. This provides a quantitative measure of the compound's potency.

  • Spectrum of Activity: Test the compound against a broader range of weeds, fungal pathogens, or insect pests to understand its spectrum of control.

  • Mode of Action Studies: If the primary screen suggests a particular mode of action (e.g., bleaching for herbicides), conduct specific target-based assays (e.g., an in vitro PDS inhibition assay). For unknown modes of action, techniques like transcriptomics or proteomics can provide valuable clues.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine to understand how modifications to the structure affect its biological activity. This is a critical step in lead optimization. [13][15] By following these structured protocols and application notes, researchers can systematically evaluate the agrochemical potential of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine and determine if it warrants further development as a novel crop protection solution.

References

  • Gherghel, D., Maranescu, B., & Ilia, G. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Applied Sciences, 13(15), 8889. [Link]

  • Asif, M. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. ResearchGate. [Link]

  • Asif, M. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Deeb, A., et al. (2013). PYRIDAZINE AND ITS RELATED COMPOUNDS, PART 27.1) SYNTHESIS AND INSECTICIDAL ACTIVITY OF SOME PYRIDAZINE DERIVATIVES. Bibliomed. [Link]

  • Liu, X., et al. (2025). Pyridazine: A privileged scaffold in the development of 21st-century pesticides. Pest Management Science. [Link]

  • Asif, M. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Bentham Science. [Link]

  • Asif, M. (2013). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. Bentham Science. [Link]

  • Wang, Z., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. [Link]

  • Sun, Q., et al. (2023). Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry. [Link]

  • Asif, M. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. ResearchGate. [Link]

  • Chen, H., et al. (2002). Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. PubMed. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Insecticidal Activity of Pyridino[1,2- a]pyrimidines Containing Indole Moeites at the 1-Position. PubMed. [Link]

  • Asif, M., & Tauquir Alam, A. A. M. (2020). Pyridazinone Compounds: A Mini review on their antifungal activities. International Journal of New Chemistry. [Link]

  • Wang, D., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [Link]

  • Van der Eycken, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Van der Eycken, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction yield for 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine synthesis

The following technical support guide addresses the synthesis and yield optimization of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine , a critical intermediate in the synthesis of SOS1 inhibitors (e.g., MRTX0902). This gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the synthesis and yield optimization of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine , a critical intermediate in the synthesis of SOS1 inhibitors (e.g., MRTX0902).

This guide synthesizes data from discovery chemistry and process development to navigate the stability issues inherent to this scaffold.

Part 1: Executive Summary & Strategic Analysis

The Core Challenge: The synthesis of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine involves a delicate balance between reactivity and stability.[1] The primary failure mode is the hydrolytic instability of the C1-chlorine atom.[1] While the C7-chlorine (pyridine ring) is relatively stable, the C1-chlorine (pyridazine ring, adjacent to the bridgehead) is highly susceptible to hydrolysis during aqueous workup and storage, reverting to the lactam (1-one).[1]

Optimization Strategy:

  • Precursor Purity: Ensure complete demethylation of the 7-methoxy precursor to the 7-hydroxy intermediate before chlorination.[1]

  • Deoxychlorination Conditions: Use neat POCl

    
     at elevated temperatures (100 °C) to effect simultaneous conversion of the lactam (C1=O) and the phenol (C7-OH) to chlorides.[1]
    
  • Workup Integrity: Maintain strictly anhydrous conditions until quenching. The quench pH must be controlled (pH ~8) to prevent acid-catalyzed hydrolysis.[1]

Part 2: Synthesis Workflow & Logic

Pathway Visualization

The following diagram illustrates the optimized "Discovery Route" versus the "Process Route" logic.

G cluster_legend Critical Control Point Start 7-Methoxy-4-methyl pyrido[3,4-d]pyridazin-1(2H)-one Inter 7-Hydroxy-4-methyl pyrido[3,4-d]pyridazin-1(2H)-one Start->Inter HCl (aq), 80°C Demethylation Product 1,7-Dichloro-4-methyl pyrido[3,4-d]pyridazine Inter->Product POCl3 (5 equiv), 100°C Deoxychlorination Hydrolysis Degradation Product (1-Hydroxy/Lactam) Product->Hydrolysis Moisture/Acidic Workup (Rapid Hydrolysis at C1)

Caption: Synthesis pathway highlighting the critical instability of the final dichloro product to hydrolysis.

Part 3: Troubleshooting Guide (Q&A)

Category A: Reaction Completeness[2][3][4]

Q1: My LCMS shows incomplete conversion of the 7-hydroxy intermediate after 3 hours. Should I add PCl


? 
Diagnostic:  Incomplete conversion usually indicates insufficient temperature or aged POCl

. Solution:
  • Do NOT add PCl

    
      immediately. PCl
    
    
    
    is more aggressive and can cause tarring with electron-deficient pyridine rings.[1]
  • Protocol Adjustment: Ensure the reaction temperature is internally maintained at 100 °C . The reaction typically requires 5 hours for full conversion of both the lactam (C1) and the hydroxyl (C7) groups.

  • Reagent Check: Ensure POCl

    
     is distilled or fresh. Hydrolyzed POCl
    
    
    
    (containing phosphoric acid) inhibits the reaction.

Q2: I see a peak with Mass M-14 (compared to product). What is it? Diagnostic: This is likely the 7-methoxy-1-chloro derivative.[1] Root Cause: Incomplete demethylation in the previous step. POCl


 will convert the C1-lactam to C1-chloro but will not efficiently convert the C7-methoxy to C7-chloro under these conditions.[1]
Fix:  You must ensure the starting material is the 7-hydroxy  analog (phenol).[1] If you started with the 7-methoxy compound, re-subject it to 12 N HCl at 80 °C to cleave the methyl ether before attempting chlorination.
Category B: Workup & Isolation (Critical)

Q3: The product decomposes back to the starting material during extraction. How do I stop this? Diagnostic: The C1-chlorine is highly labile.[1] Acidic aqueous conditions accelerate hydrolysis. Protocol:

  • Remove Volatiles First: Evaporate excess POCl

    
     under reduced pressure completely before adding water.
    
  • Controlled Quench: Dissolve the residue in DCM. Pour this mixture into a saturated NaHCO

    
     solution at 0 °C .
    
  • pH Control: Adjust the pH to 8.0 immediately. Do not allow the mixture to remain acidic (pH < 4) or highly basic (pH > 10) for extended periods.[1]

  • Speed: Perform the extraction and separation quickly. Dry over Na

    
    SO
    
    
    
    and concentrate immediately.

Q4: Can I store the 1,7-dichloro intermediate? Answer: No. It is hygroscopic and hydrolytically unstable.[2] Recommendation: Use it immediately in the next step (e.g., S


Ar reaction). If storage is unavoidable, store under Argon at -20 °C in a sealed vessel, but expect degradation (reversion to lactam) within days.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine from 7-hydroxy precursor. Scale: 10–500 g basis.

Reagents & Stoichiometry
ReagentEquiv.Role
7-Hydroxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one1.0Substrate
Phosphorus Oxychloride (POCl

)
5.0Reagent & Solvent
Dichloromethane (DCM)N/AExtraction Solvent
Saturated NaHCO

ExcessQuenching Buffer
Step-by-Step Procedure
  • Deoxychlorination:

    • Charge the 7-hydroxy substrate into a dry flask under Nitrogen.

    • Add POCl

      
        (5.0 equiv).[3][4]
      
    • Heat the mixture to 100 °C (internal temperature) with stirring.

    • Monitor: Stir for 5 hours . The suspension should become a solution or change color (often darkens).

    • Note: LCMS monitoring requires quenching a mini-aliquot in MeOH (look for the methyl ether adduct or hydrolyzed product).

  • Workup (The "Safe" Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate: Remove excess POCl

      
       under reduced pressure (rotary evaporator with a caustic trap) to give a thick residue.
      
    • Dissolution: Redissolve the residue in DCM (10 vol relative to SM).

    • Quench: Slowly pour the DCM solution into a stirred mixture of Saturated NaHCO

      
        and ice at 0 °C.
      
    • Neutralization: Verify pH is ~8. Add solid NaHCO

      
       if necessary.
      
    • Extraction: Separate phases.[5] Extract aqueous layer 2x with DCM.[6]

    • Drying: Combine organics, dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Quality Control:

    • Appearance: Typically a yellow to brownish solid.

    • Purity Check: 1H NMR in CDCl

      
       or DMSO-d
      
      
      
      (run immediately).[1]
    • Key Signals: Loss of broad OH/NH signals; shifting of aromatic protons.

Part 5: Advanced Process Insight (The "Pro" Route)

If you are struggling with the instability of the 1,7-dichloro compound, consider the Process Development Route utilized for MRTX0902.

Logic: Instead of making the unstable 1,7-dichloro intermediate, install your C7-nucleophile before the C1-chlorination.

Comparison Table:

Feature Discovery Route (1,7-Dichloro) Process Route (Late Chlorination)
Intermediate 1,7-Dichloro-4-methyl...[1][2] 7-Substituted-4-methyl-1-one
Stability Low (Hydrolysis risk) High (Stable lactam)

| Sequence | 1.[1] Chlorinate (C1 & C7)2. S


Ar at C73. S

Ar at C1 | 1. S

Ar at C7 (on Cl-Lactam)2.[1] Chlorinate C13. S

Ar at C1 | | Yield | Moderate (losses to hydrolysis) | High (robust intermediates) |[1]

Recommendation: If your target molecule allows, synthesize 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one (which is stable), react it with your C7 nucleophile (e.g., amine, alkoxide), and then perform the POCl


 chlorination on the C1 position.[1]

References

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction.

    • Source: Journal of Medicinal Chemistry, 2022, 65, 16, 10848–10859.
    • Context: Detailed synthesis of the 1,7-dichloro intermedi
    • [1]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902.

    • Source: Organic Process Research & Development, 2023, 27, 6, 1083–1093.
    • Context: Discussion of hydrolytic instability of the 1,7-dichloro compound and optimized altern
    • [1]

Sources

Optimization

Technical Support Center: Purification of Chlorinated Pyridopyridazines

Role: Senior Application Scientist Topic: Troubleshooting Purification of Chlorinated Pyridopyridazines Audience: Medicinal Chemists & Process Development Scientists Introduction: The "Silent" Reactivity of the Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Topic: Troubleshooting Purification of Chlorinated Pyridopyridazines Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Silent" Reactivity of the Scaffold

Welcome to the technical support center. If you are here, you are likely struggling with a chloropyrido[X,Y-d]pyridazine scaffold.

Whether you are working with the [2,3-d], [3,4-d], or [4,3-c] isomer, the challenge is identical: you are dealing with an electron-deficient, fused bicyclic system that acts as a "proton sponge" on silica and a "nucleophile magnet" in solution. The chlorine atom on this scaffold is not merely a halogen; it is a highly activated leaving group, susceptible to hydrolysis (SNAr) merely by looking at wet silica.

This guide moves beyond standard chromatography advice. We will address the specific physicochemical pathologies of this scaffold: hydrolytic instability , silanol-induced streaking , and


-stacking aggregation .

Module 1: The "Disappearing Product" Phenomenon (Hydrolysis)

User Query: "I load my crude reaction mixture (bright yellow solid) onto the silica column. By the time I elute, I recover a white solid that is 16 mass units lighter (or heavier, depending on the mechanism) and polar. My chlorine is gone. What happened?"

Root Cause Analysis

Chlorinated pyridopyridazines are highly electron-deficient. The ring nitrogens pull electron density, making the C-Cl bond hyper-reactive toward nucleophiles.

  • The Culprit: Acidic silica gel contains adsorbed water (typically 4–5% by weight).

  • The Mechanism: The acidic surface protonates a ring nitrogen, further activating the ring. Water attacks the C-Cl position via Nucleophilic Aromatic Substitution (SNAr), displacing chloride and forming the "pyridone/pyridazinone" (lactam) tautomer.

Troubleshooting Protocol
VariableStandard Practice (Avoid)Required Protocol for Chloropyridopyridazines
Stationary Phase Standard Acidic Silica (pH ~6.5)Neutralized Silica or Basic Alumina (Brockmann II/III).
Sample Loading Dissolving in DCM/MeOHSolid Load on Celite or amine-treated silica. Avoid liquid loading in polar solvents.
Mobile Phase MeOH as polar modifierAcetonitrile (ACN) or EtOAc . MeOH is nucleophilic and can form methoxy-impurities on prolonged contact.
Time on Column 30–60 minutesFlash & Dash: Maximize flow rate. Keep residence time <15 mins.
The "Self-Validating" Stability Test

Before running a 50g column, perform this 10-minute test:

  • Dissolve 5 mg of crude in your mobile phase.

  • Add 100 mg of your intended stationary phase (silica).

  • Vortex for 5 minutes.

  • Filter and run LC-MS.

    • Result A: Parent mass intact

      
       Proceed with purification.
      
    • Result B: Mass +16 (OH) or +14 (OMe) observed

      
      STOP . Switch to basic alumina or C18 (Reverse Phase).
      

Module 2: Tailing and Retention Issues

User Query: "My compound streaks from the baseline to the solvent front. I cannot separate it from the des-chloro impurity."

Scientific Explanation

Pyridopyridazines possess multiple basic nitrogen sites (Lewis bases). These form strong hydrogen bonds with the free silanol groups (Si-OH) of the stationary phase. This is not simple adsorption; it is a dynamic "stick-slip" interaction that causes peak broadening (tailing).

Visualizing the Interaction

TailingMechanism cluster_0 Silica Surface Interaction cluster_1 The Fix: Competitive Inhibition Silica Acidic Silanol (Si-OH) Interaction H-Bond Complex (Slow Desorption) Silica->Interaction Proton Donor Scaffold Pyridopyridazine (Basic N) Scaffold->Interaction Proton Acceptor FreeScaffold Free Scaffold (Sharp Peak) Interaction->FreeScaffold Displaced by TEA Modifier Triethylamine (TEA) (Sacrificial Base) BlockedSilica TEA-Silanol Complex Modifier->BlockedSilica Preferential Binding

Figure 1: Mechanism of amine-silanol interaction and the competitive inhibition by Triethylamine (TEA).

Corrective Actions
  • The "Pre-Wash" Technique: Do not just add TEA to the mobile phase. Pre-equilibrate the column with 1% TEA in Hexane/EtOAc for 2 CV (Column Volumes) before loading. This saturates the "active sites."

  • Mobile Phase Modifier: Maintain 0.5% TEA or 1% NH4OH in the organic eluent throughout the run.

  • Alternative Phase: If streaking persists, switch to Amino-functionalized Silica (NH2-Silica) . It mimics the TEA effect permanently and prevents hydrolysis.

Module 3: Solubility & Aggregation ( -Stacking)

User Query: "The compound crashes out inside the column cartridge, causing overpressure. It's soluble in DMSO but not in DCM/Hexane."

The Solubility Paradox

Chlorinated pyridopyridazines are flat, planar aromatics. They aggregate via


-

stacking, rendering them insoluble in non-polar solvents despite not being very polar themselves.
The "Solubility Bridge" Protocol

You must bridge the gap between "loading solubility" and "elution strength."

  • Do NOT use DMSO: It is viscous, difficult to remove, and ruins separation resolution (smearing).

  • The "DCM/MeOH/Ammonia" Trick:

    • Prepare a stock of "Solvent A": DCM containing 1% 7N NH3 in MeOH.

    • This mixture disrupts

      
      -stacking (via MeOH) and keeps the nitrogens deprotonated (via NH3), maximizing solubility.
      
  • Solid Loading is Mandatory:

    • Dissolve crude in minimal DCM/MeOH.

    • Add Celite (diatomaceous earth) at a 1:3 ratio (1g crude : 3g Celite).

    • Rotovap to dryness. You want a free-flowing powder.

    • Why Celite? Unlike silica, Celite is chemically inert and will not induce the hydrolysis described in Module 1.

Module 4: Separation of Regioisomers

User Query: "I synthesized 3-chloropyrido[3,4-d]pyridazine, but I have 10% of the 2-chloro isomer. They co-elute on TLC."

Strategic Separation Guide

Isomers often have identical polarities but different "shapes" or dipole vectors. Standard silica chromatography rarely works here.

Recommended Method: Reverse Phase (C18) with pH Control

  • Logic: The pKa of the ring nitrogens differs slightly between isomers due to the proximity of the chlorine (inductive effect).

  • Protocol:

    • Screen pH: Run analytical HPLC at pH 3 (Formic acid) and pH 10 (Ammonium Bicarbonate).

    • Selectivity: Often, the isomers separate beautifully at basic pH (where they are neutral) but co-elute at acidic pH (where both are protonated).

    • Stationary Phase: If C18 fails, use a Phenyl-Hexyl column. The

      
      -
      
      
      
      interactions between the phenyl phase and your aromatic scaffold provide "shape selectivity" that C18 (a greasy chain) cannot.

Summary: The Purification Decision Matrix

Use this logic flow to determine your purification strategy.

DecisionMatrix Start Crude Chlorinated Pyridopyridazine StabilityCheck Silica Stability Test (10 min vortex) Start->StabilityCheck Stable Stable? StabilityCheck->Stable Yes Yes Stable->Yes No No (Hydrolysis) Stable->No SolubilityCheck Soluble in DCM? Yes->SolubilityCheck MethodB Flash: Neutral Alumina (Fast Gradient) No->MethodB MethodA Flash: Silica + 1% TEA (Solid Load on Celite) SolubilityCheck->MethodA Yes MethodC Prep HPLC (C18) Use Ammonium Bicarbonate SolubilityCheck->MethodC No (Aggregates) MethodB->MethodC If purity < 95%

Figure 2: Decision matrix for selecting the optimal purification method based on stability and solubility.

References

  • Synthesis and Reactivity of Pyridopyridazines

    • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.[1][2][3][4]

    • Source: MDPI (Organics), 2022.
    • URL:[Link][5]

    • Relevance: Details the synthesis and stability of the core scaffold, including chlorin
  • General Heterocycle Purification

    • Title: Troubleshooting Flash Chromatography of Basic Nitrogen Heterocycles.
    • Source: University of Rochester / Teledyne ISCO Guides.
    • URL:[Link]

    • Relevance: Authoritative source on using amine modifiers (TEA)
  • Regioisomer Separation

    • Title: Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers.[6]

    • Source: Angewandte Chemie Int. Ed., 2021.[6]

    • URL:[Link]

    • Relevance: Highlights the difficulty in separating chloro-pyridine isomers and suggests mechanisms (steric/electronic)
  • Chemical Properties & Safety

    • Title: 1,4-Dichloropyrido[3,4-d]pyridazine Product D
    • Source: Sigma-Aldrich.

    • Relevance: Confirms the physical state (solid) and storage requirements (sealed, away from moisture)

Sources

Troubleshooting

Technical Support Center: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

A Guide for Researchers on Stability and Degradation Welcome to the technical support resource for 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine. As Senior Application Scientists, we understand that navigating the complex...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Stability and Degradation

Welcome to the technical support resource for 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine. As Senior Application Scientists, we understand that navigating the complexities of novel heterocyclic compounds is paramount to achieving reproducible and reliable experimental outcomes. This guide is structured to provide direct, actionable answers to challenges you may encounter related to the stability and degradation of this molecule. We will delve into the likely degradation pathways—hydrolysis, oxidation, and photolysis—and provide troubleshooting protocols to identify and mitigate these issues in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine?

The core structure, a pyrido[3,4-d]pyridazine, is a nitrogen-rich heterocyclic system. The primary stability concerns arise from the two chlorine substituents. These groups activate the ring towards nucleophilic aromatic substitution (SNAr), making the compound particularly susceptible to hydrolysis. Furthermore, like many complex organic molecules, it may be sensitive to oxidation and photodegradation under ambient light and atmospheric conditions.

Q2: How should I properly store 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine, both as a solid and in solution?

To ensure long-term integrity, proper storage is critical. Based on the reactivity of similar chlorinated nitrogen heterocycles, we recommend the following:

  • Solid Form: Store in an amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is ideal). This minimizes exposure to light, moisture, and oxygen.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents (e.g., DMF, DMSO, Dioxane) and store under an inert atmosphere in the dark at -20°C. Avoid protic solvents like methanol or water for storage, as they can act as nucleophiles and cause solvolysis. For compounds with similar sensitivity, storage at refrigerated temperatures in the dark has been shown to improve stability[1].

Q3: I'm observing unexpected peaks in my LC-MS/NMR analysis of a sample that was pure. What are the likely culprits?

The appearance of new, more polar compounds in your analysis strongly suggests degradation. The most probable degradants are the mono- and di-hydrolyzed products, where one or both chlorine atoms have been replaced by hydroxyl groups. Oxidation, potentially at one of the ring nitrogens to form an N-oxide, is another possibility. These degradation pathways are common for related heterocyclic systems[2][3]. Our troubleshooting section below provides detailed steps to identify these impurities.

Troubleshooting Guide: Investigating Compound Degradation

This section addresses specific experimental problems. Each answer provides the scientific rationale and a clear protocol for diagnosis and resolution.

Problem 1: Inconsistent Reaction Yields and Appearance of Unknown Impurities

Q: My reaction, which uses 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine as a starting material, is giving variable yields. TLC and LC-MS analysis of the crude reaction mixture shows starting material, the desired product, and several more polar byproducts. What is causing this?

A: Causality & Rationale

This issue is characteristic of starting material degradation under the reaction conditions. The chloro-substituents on the pyridopyridazine ring are electron-withdrawing, making the carbon atoms to which they are attached electrophilic and thus susceptible to nucleophilic attack. If your reaction involves nucleophiles (even weak ones like water or alcohols), elevated temperatures, or a non-neutral pH, you are likely observing hydrolysis or solvolysis. Dihalogenated derivatives of related systems are known to be precursors for nucleophilic substitution reactions[3][4][5].

To confirm this, you can perform a forced degradation study. This is a self-validating system that will definitively show if your compound is unstable under specific conditions.

Workflow: Investigating Unexpected Impurities

G start Problem: Inconsistent Yields & Unexpected Peaks check_sm Q: Is the starting material (SM) pure before the reaction? start->check_sm run_stability A: SM degrades. Perform Forced Degradation Study (See Protocol 1) check_sm->run_stability No analyze Analyze Degradation Products (LC-MS, NMR) run_stability->analyze compare Compare Degradation Products to Reaction Byproducts analyze->compare match Match Found? compare->match modify Root Cause Identified: SM Instability. Modify Reaction Conditions (Anhydrous, Inert Gas, Lower Temp) match->modify Yes no_match Byproducts are from Reaction Side-Pathways. Re-evaluate Reaction Mechanism match->no_match No end Resolution: Improved Yield & Purity modify->end no_match->end

Caption: Troubleshooting workflow for identifying the source of impurities.

Experimental Protocol 1: Forced Degradation Study (Hydrolysis & Oxidation)

This protocol will assess the stability of your compound under hydrolytic (acidic, basic, neutral) and oxidative conditions.

Materials:

  • 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC-MS system

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation: For each condition, mix 100 µL of the stock solution with 900 µL of the respective stress solution in a clean vial:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Neutral Hydrolysis: Water

    • Oxidative: 3% H₂O₂

    • Control: 50:50 ACN:Water

  • Incubation: Incubate all samples at 50°C for 24 hours. Keep a parallel set at room temperature as a comparator.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The mass difference in the new peaks can confirm hydrolysis (+1 Da for M+H, replacing -Cl with -OH) or oxidation (+16 Da).

Problem 2: Compound Shows Instability Under Ambient Conditions

Q: I left a solution of my compound in a clear vial on the bench for a day, and it developed a yellow tint. LC-MS analysis shows a loss of the main peak and the emergence of several new peaks. What happened?

A: Causality & Rationale

This scenario points towards photodegradation. Many heterocyclic aromatic compounds absorb UV radiation and can undergo photochemical reactions. This process can be accelerated by the presence of photosensitizers or reactive oxygen species generated by light[6]. The energy from light can promote the cleavage of the C-Cl bond or other ring transformations. Studies on other nitrogen-containing herbicides and biocides have demonstrated their susceptibility to sunlight[7][8][9].

Experimental Protocol 2: Photostability Assessment

This protocol helps determine if your compound is sensitive to light.

Materials:

  • Compound stock solution (1 mg/mL in ACN or other suitable solvent)

  • Clear glass vials

  • Amber (light-protecting) vials

  • Aluminum foil

  • A controlled light source (a photostability chamber is ideal, but a UV lamp or even direct sunlight can be used for a qualitative assessment).

Methodology:

  • Sample Preparation: Aliquot the stock solution into two clear vials and one amber vial.

  • Control: Tightly wrap one of the clear vials in aluminum foil. This will be your "dark" control. The amber vial serves as a second, less rigorous control.

  • Exposure: Place the unwrapped clear vial, the foil-wrapped clear vial, and the amber vial under the light source for a set period (e.g., 24 hours).

  • Analysis: Analyze the contents of all three vials by LC-MS.

  • Data Interpretation:

    • If the compound in the clear vial shows significant degradation compared to the foil-wrapped vial , your compound is photolabile.

    • The sample in the amber vial should show much less degradation than the clear vial, confirming the protective effect of blocking light.

Proposed Degradation Pathways

Based on the chemical structure and literature on analogous compounds, we propose the following primary degradation pathways.

DegradationPathways cluster_main 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway cluster_photolysis Photolytic Pathway parent C₈H₅Cl₂N₃ mono_oh 1-Chloro-7-hydroxy- or 7-Chloro-1-hydroxy-derivative parent->mono_oh H₂O / OH⁻ n_oxide N-Oxide derivative parent->n_oxide [O] (e.g., H₂O₂, m-CPBA) dechloro Reductive Dechlorination Product (Monochloro-derivative) parent->dechloro hν / H-donor di_oh 1,7-Dihydroxy-derivative mono_oh->di_oh H₂O / OH⁻ ring_cleavage Ring Cleavage Products dechloro->ring_cleavage

Caption: Proposed degradation pathways for 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine.

Summary of Potential Degradants

The table below summarizes the expected mass shifts for the primary degradation products, which is essential for interpreting LC-MS data.

Degradation PathwayProposed ProductMass Change (Monoisotopic)Expected [M+H]⁺ Shift vs. Parent
Hydrolysis Mono-hydroxy, mono-chloro derivative-18.98 Da-18 Da
Di-hydroxy derivative-37.96 Da-36 Da
Oxidation N-Oxide derivative+15.99 Da+16 Da
Photolysis Reductive Dechlorination (mono-chloro)-34.97 Da-34 Da

References

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. (2021). Frontiers in Chemical Sciences.
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking water. (2008). UNL Digital Commons. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). ResearchGate. [Link]

  • Photodegradation study for assessing the environmental fate of some triazine-, urea- and thiolcarbamate-type herbicides. (2005). R Discovery. [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1951). Semantic Scholar. [Link]

  • Photodegradation of Organic Materials Used as Biocides. (n.d.). DTIC. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2025). PubMed. [Link]

  • 4,7-Dichloro[7][10][11]oxadiazolo[3,4-d]pyridazine 1-oxide. (2018). ResearchGate. [Link]

  • Inhibition of herbicide photodegradation by plant products. (2011). PubMed. [Link]

  • Insights into the Time Evolution of Slowly Photodegrading Contaminants. (2021). MDPI. [Link]

  • Product Class 18: Pyridopyridazines. (n.d.). Science of Synthesis. [Link]

  • Oxidations of 4H-1,2,6-Thiadiazines. (2022). Wiley Online Library. [Link]

  • Preparation of pyridazine, useful for producing active substances... (2007).
  • Ortho-functionalized pyridinyl-tetrazines... (2024). ChemRxiv. [Link]

  • Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. (2026). MDPI. [Link]

  • Photo-Catalytic Remediation of Pesticides in Wastewater Using UV/TiO2. (2021). MDPI. [Link]

  • 4,7-Dichloro[7][10][11]oxadiazolo[3,4-d]pyridazine 1-oxide. (2018). MDPI. [Link]

  • Overview of the bioremediation and the degradation pathways of dDT. (n.d.). DergiPark. [Link]

  • Bioremediation of Dichlorodiphenyltrichloroethane (DDT)-Contaminated Agricultural Soils... (2019). PMC. [Link]

  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). MDPI. [Link]

  • Safe Synthesis of 4,7-Dibromo[7][10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2019). ResearchGate. [Link]

  • Involvement of Fenton reaction in DDT degradation by brown-rot fungi. (2010). CABI Digital Library. [Link]

Sources

Optimization

troubleshooting common issues in pyridazine synthesis

Technical Support Center: Pyridazine Synthesis & Optimization Status: Online | Current Ticket Volume: High | Topic: 1,2-Diazine Construction Welcome to the Pyridazine Synthesis Support Hub Your Case ID: #PYR-2024-SYN Ass...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridazine Synthesis & Optimization Status: Online | Current Ticket Volume: High | Topic: 1,2-Diazine Construction

Welcome to the Pyridazine Synthesis Support Hub

Your Case ID: #PYR-2024-SYN Assigned Specialist: Senior Application Scientist

You have reached the Tier-3 technical support desk. Unlike standard pyridines, the 1,2-diazine (pyridazine) core presents unique electronic dissonance due to the adjacent nitrogen atoms. This guide addresses the three most common failure modes reported by our users: IEDDA reaction stagnation , Condensation regioselectivity failures , and Dihydropyridazine aromatization stalling .

Module 1: Inverse Electron Demand Diels-Alder (IEDDA) Troubleshooting

User Ticket: "My tetrazine and alkyne are not reacting, or the reaction is prohibitively slow. I'm seeing starting material after 48 hours."

Root Cause Analysis: Frontier Molecular Orbital (FMO) Mismatch

The IEDDA reaction rate is governed by the energy gap between the LUMO of the tetrazine (diene) and the HOMO of the dienophile (alkyne/alkene).

  • The Problem: If your tetrazine is electron-rich (e.g., alkyl-substituted) and your dienophile is electron-poor, the LUMO-HOMO gap is too large.

  • The Fix: You must lower the tetrazine LUMO or raise the dienophile HOMO.

Troubleshooting Protocol: Electronic Tuning
  • Check Substituents:

    • Tetrazine: Electron-Withdrawing Groups (EWGs) like 2-pyridyl, pyrimidyl, or esters at the 3,6-positions significantly lower the LUMO, accelerating the reaction (up to

      
       times faster).
      
    • Dienophile: Strained alkenes (trans-cyclooctene, norbornene) or electron-rich alkynes (ynamines) raise the HOMO/release strain energy, increasing reactivity.

  • Solvent Effects:

    • Switch to Water or TFE (2,2,2-Trifluoroethanol) . Hydrophobic acceleration and hydrogen bonding can increase rates by 10-100x compared to DCM or Toluene.

  • Self-Validating Check:

    • Visual Cue: Tetrazines are typically bright pink/red. Pyridazines are often colorless or pale yellow. The loss of color is a kinetic indicator of consumption.

Workflow Visualization: IEDDA Decision Tree

IEDDA_Troubleshooting Start Reaction Stalled? Check_Color 1. Check Color Change (Pink -> Colorless?) Start->Check_Color Color_Yes Reaction Occurred Check for Oxidation Check_Color->Color_Yes Yes Color_No No Reaction FMO Mismatch Check_Color->Color_No No Tuning 2. Electronic Tuning Color_No->Tuning Tetrazine_Mod Add EWG to Tetrazine (e.g., Pyridyl, CO2Me) Tuning->Tetrazine_Mod Dienophile_Mod Use Strained/Rich Dienophile (e.g., Enamine, TCO) Tuning->Dienophile_Mod Solvent 3. Solvent Switch Tetrazine_Mod->Solvent Dienophile_Mod->Solvent Water_TFE Use Water or TFE (Hydrophobic Acceleration) Solvent->Water_TFE

Caption: Decision logic for troubleshooting stalled IEDDA reactions based on FMO theory and solvent effects.

Module 2: Condensation Strategy (Paal-Knorr Type) Issues

User Ticket: "I am reacting a 1,4-diketone with hydrazine. I see the hydrazone intermediate by LCMS, but it won't cyclize to the pyridazine."

Root Cause Analysis: Stereoelectronic Gating

For cyclization to occur, the intermediate hydrazone must adopt a specific conformation where the terminal amine (


) can attack the remaining carbonyl.
  • Z-Isomer (Cis): The carbonyls are close. Cyclization is fast.

  • E-Isomer (Trans): The carbonyls are far apart. Cyclization is impossible without isomerization.

  • Acid Catalysis: Many users omit the acid catalyst, which is required to protonate the carbonyl and facilitate the

    
     isomerization and subsequent dehydration.
    
Step-by-Step Protocol: The "Acid-Kick" Method
  • Standard Setup:

    • 1.0 equiv 1,4-Dicarbonyl.[1][2]

    • 1.2 equiv Hydrazine hydrate (

      
      ).
      
    • Solvent: Ethanol or Acetic Acid.

  • Troubleshooting the Stall:

    • If stalled at hydrazone (observed by LCMS M+14 mass shift from ketone), add Acetic Acid (AcOH) .

    • Why? AcOH acts as both solvent and catalyst. If using EtOH, add 10-20 mol% AcOH or HCl.

    • Heat: Reflux (

      
      ) is often required to overcome the rotational barrier of the 
      
      
      
      -isomer.
  • Regioselectivity (Unsymmetrical Diketones):

    • If

      
      , you will get a mixture.
      
    • Control: Use steric bulk to direct the initial hydrazine attack. Hydrazine attacks the less hindered carbonyl first.

Module 3: The "Stalled Intermediate" (Aromatization)

User Ticket: "I isolated the product, but the NMR shows extra aliphatic protons. It looks like a dihydropyridazine."

Technical Insight

Both IEDDA (with alkenes) and Condensation methods often yield dihydropyridazines (DHP) initially. The pyridazine ring is electron-deficient, making the final oxidation step thermodynamically favorable but kinetically slow without an oxidant.

Comparative Guide: Oxidative Aromatization Methods
MethodReagentConditionsSelectivityRecommendation
Aerobic

/ Air
Basic conditions (KOH), prolonged stirringLowOnly for very unstable DHPs.
Chemical DDQ Benzene/Dioxane, Reflux, 1-2hHighGold Standard. Reliable for most substrates.
Metal Oxide

DCM/Chloroform, RT to RefluxMediumGood for acid-sensitive substrates. Requires large excess (10-20 eq).
Halogen

/

MeOH/DMSO, HeatHighExcellent for sterically hindered systems.
Protocol: DDQ Oxidation (The "Gold Standard")
  • Dissolve the crude dihydropyridazine in 1,4-dioxane (

    
    ).
    
  • Add 1.1 - 1.5 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Monitor color change: The reaction mixture typically turns deep red/brown (charge transfer complex) and then precipitates the hydroquinone (pale solid).

  • Workup: Filter off the solid. Wash the filtrate with saturated

    
     (crucial to remove DDQ byproducts) before column chromatography.
    
Visualization: Condensation & Aromatization Pathway

Condensation_Pathway Diketone 1,4-Diketone Hydrazone_E Mono-Hydrazone (E-Isomer) Diketone->Hydrazone_E Kinetic Hydrazone_Z Mono-Hydrazone (Z-Isomer) Diketone->Hydrazone_Z Minor Hydrazine + Hydrazine Acid + Acid / Heat (Isomerization) Hydrazone_E->Acid Dihydro Dihydropyridazine (Intermediate) Hydrazone_Z->Dihydro - H2O Acid->Hydrazone_Z Oxidant + DDQ / MnO2 Dihydro->Oxidant Product Pyridazine (Aromatic) Oxidant->Product - H2

Caption: Pathway from 1,4-diketone to aromatic pyridazine, highlighting the critical isomerization and oxidation checkpoints.

References

  • Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic aza dienes. Scope and applications." Chemical Reviews, 86(5), 781–793. Link

  • Sauer, J., et al. (1998). "1,2,4,5-Tetrazines: Synthesis and Reactivity in [4+2] Cycloadditions." European Journal of Organic Chemistry, 1998(12), 2885–2896. Link

  • Oliveira, B. L., et al. (2017). "The Inverse Electron Demand Diels–Alder Reaction in Radiochemistry and Molecular Imaging." Chemical Society Reviews, 46, 4895-4950. Link

  • Fan, Z., et al. (2019).[3] "Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclizations Provide 1,6-Dihydropyridazines and Pyridazines."[3] The Journal of Organic Chemistry, 84(7), 4236–4245. Link

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Reactions of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for reactions involving 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine. This guide is designed to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of achieving high regioselectivity in your experiments. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide you with not just protocols, but the rationale behind them.

Introduction: The Challenge of Regioselectivity

The 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine scaffold is a key heterocyclic motif in medicinal chemistry and materials science. However, the presence of two reactive chlorine atoms at the C1 and C7 positions presents a significant challenge in controlling the regioselectivity of substitution reactions. The electronic properties of the pyridopyridazine ring system, influenced by the nitrogen atoms, dictate the inherent reactivity of these positions. This guide will explore the factors governing this selectivity and provide actionable strategies to direct your reactions toward the desired isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the functionalization of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine in a practical question-and-answer format.

Issue 1: Poor or Non-Existent Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution (SNAr) on 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine with an amine nucleophile, but I am obtaining a mixture of the C1- and C7-substituted products with no clear selectivity. What factors are at play and how can I favor substitution at one position over the other?

Answer: This is a classic challenge with di-substituted pyridopyridazines. The regiochemical outcome of an SNAr reaction is a delicate interplay of electronic and steric factors.

Understanding the Inherent Reactivity

The pyridopyridazine core is electron-deficient due to the presence of four nitrogen atoms, which generally activates the ring towards nucleophilic attack. The positions ortho and para to the ring nitrogens are the most electrophilic. In the case of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, both C1 and C7 are activated. However, their relative reactivity can be subtly different.

dot

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Start 1,7-dichloro-4-methyl pyrido[3,4-d]pyridazine + Nu⁻ Meisenheimer_C1 Meisenheimer Complex (Attack at C1) Start->Meisenheimer_C1 k₁ Meisenheimer_C7 Meisenheimer Complex (Attack at C7) Start->Meisenheimer_C7 k₂ Product_C1 C1-Substituted Product Meisenheimer_C1->Product_C1 Fast Product_C7 C7-Substituted Product Meisenheimer_C7->Product_C7 Fast Mixture Mixture of Isomers Product_C1->Mixture Product_C7->Mixture

Caption: General mechanism for SNAr on 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine.

Troubleshooting Strategies to Enhance Regioselectivity:

1. Leverage Steric Hindrance:

  • Rationale: The methyl group at the C4 position can exert steric hindrance, potentially disfavoring nucleophilic attack at the adjacent C1 position, especially with bulky nucleophiles.

  • Actionable Advice:

    • Use a Bulky Nucleophile: If C7-substitution is desired, consider using a nucleophile with increased steric bulk. For example, use tert-butylamine instead of ammonia.

    • Introduce a Bulky Protecting Group: If your nucleophile is small, consider temporarily introducing a bulky protecting group on the nucleophile that can be removed later.

2. Modulate Electronic Effects:

  • Rationale: The electronic nature of the nucleophile and the reaction conditions can influence which position is more readily attacked.

  • Actionable Advice:

    • Solvent Effects: The polarity of the solvent can influence the stability of the charged Meisenheimer intermediate. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Start at room temperature or below and slowly warm the reaction if necessary.

3. Utilize Metal Catalysis:

  • Rationale: Transition metal catalysts can direct substitution to a specific position through coordination.

  • Actionable Advice:

    • Palladium-Catalyzed Cross-Coupling: For a more controlled approach, consider converting the SNAr reaction into a cross-coupling reaction. For instance, a Suzuki or Buchwald-Hartwig coupling can offer higher regioselectivity. This requires pre-functionalization (e.g., boronic acid or ester for Suzuki, or the amine for Buchwald-Hartwig).

StrategyPrincipleRecommended ActionPotential Outcome
Steric Control Utilize steric hindrance from the C4-methyl group.Employ a sterically demanding nucleophile.Increased selectivity for the C7 position.
Electronic Tuning Modify the electronic environment of the reaction.Screen various solvents and optimize reaction temperature.Improved regiomeric ratio.
Catalyst Control Employ a transition metal to direct the reaction.Switch to a palladium-catalyzed cross-coupling reaction.High to excellent regioselectivity.
Issue 2: Difficulty in Achieving Selective C1 Functionalization

Question: My goal is to selectively functionalize the C1 position, but my reactions predominantly yield the C7-substituted product. How can I reverse this selectivity?

Answer: Overcoming the inherent preference for C7 substitution requires a more directed approach.

Strategies for C1-Selective Reactions:

1. Directed Ortho-Metalation (DoM):

  • Rationale: This powerful technique utilizes a directing group to deprotonate a specific ortho position, which can then be quenched with an electrophile. While this is a C-H functionalization strategy, the principles can be adapted.

  • Actionable Advice:

    • Introduce a Directing Group: If synthetically feasible, introduce a directing group at a position that would favor metalation at C1. This is an advanced strategy and may require significant synthetic modifications.

2. Blocking the C7 Position:

  • Rationale: A straightforward, albeit longer, approach is to block the more reactive C7 position, perform the desired reaction at C1, and then deprotect C7.

  • Actionable Advice:

    • Sequential Substitution:

      • React 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine with a nucleophile that selectively reacts at C7 under optimized conditions (as discussed in Issue 1).

      • Perform the desired substitution at the C1 position.

      • If necessary, remove the group at C7. This is only viable if the protecting/blocking group can be selectively removed.

dot

C1_Selective_Strategy cluster_1 Sequential Substitution for C1-Selectivity Start 1,7-dichloro-4-methyl pyrido[3,4-d]pyridazine Step1 1. Selective C7 Substitution (e.g., with a bulky Nu) Start->Step1 Intermediate 1-chloro-7-substituted intermediate Step1->Intermediate Step2 2. C1 Substitution (with desired Nu) Intermediate->Step2 Product 1,7-disubstituted product Step2->Product Step3 3. (Optional) Selective removal of C7 substituent Product->Step3 Final_Product C1-Substituted Product Step3->Final_Product

Caption: Workflow for achieving C1-selectivity via a blocking strategy.

Key Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates and desired outcomes.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or dioxane).

  • Reagent Addition: Add the nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5-2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (start with room temperature and heat if necessary). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Catalyst Pre-activation (Optional but Recommended): In a separate flask, mix the palladium catalyst (e.g., Pd₂(dba)₃; 1-5 mol%) and the ligand (e.g., Xantphos, BINAP; 1.1-1.2 eq. relative to Pd) in the reaction solvent and stir for 10-15 minutes.

  • Reaction Setup: In the main reaction flask under an inert atmosphere, combine 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine (1.0 eq.), the amine (1.1 eq.), and a strong base (e.g., NaOtBu, K₃PO₄; 1.4 eq.) in an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction Initiation: Add the pre-activated catalyst solution to the main reaction flask.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Concluding Remarks

Improving the regioselectivity of reactions with 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine requires a systematic approach. By carefully considering the interplay of steric and electronic effects and by judiciously choosing your reaction conditions, nucleophiles, and potentially catalysts, you can significantly influence the outcome of your synthesis. This guide provides a starting point for your investigations, and we encourage you to adapt these strategies to your specific research goals.

References

  • BenchChem. (n.d.). Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine.
  • Roy, L. M., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1196. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Roy, L. M., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online.
  • Haines, B. E., & Musaev, D. G. (2020). Hydrogen-Bonding as a Factor to Determine the Regioselectivity for Pd-mediated C−H Activation of Pyridine. ResearchGate. Retrieved from [Link]

  • Serafino, P., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(12), 8722-8741. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • Singh, R., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, e202403032. Retrieved from [Link]

  • Dander, J. E., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(28), 10466–10472. Retrieved from [Link]

  • Mousavi, S. H., et al. (202
Optimization

Technical Support Center: 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine Synthesis

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine . This guide assumes you are performing the chlorination of the int...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine .

This guide assumes you are performing the chlorination of the intermediate 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one (the "Lactam") using a chlorinating agent like phosphorus oxychloride (


).[1][2][3]

Status: Active Ticket Type: Process Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist[2][3]

Module 1: The Synthetic Pathway & Critical Control Points

To identify byproducts, we must first map the reaction vector.[4] The transformation of the lactam (1-one) to the 1-chloro derivative is a nucleophilic aromatic substitution activated by a Vilsmeier-Haack-type mechanism.[2]

The Reaction Scheme

The 7-position chlorine (pyridine ring) is stable.[2][3] The 1-position oxygen (pyridazine ring) is the reaction site.[2][3]

SynthesisPath SM Starting Material (Lactam) 7-chloro-4-methylpyrido[3,4-d]pyridazin-1-one Inter Activated Intermediate (Dichlorophosphate adduct) SM->Inter POCl3, Heat (Activation) Imp3 Impurity C (Dimer) Nucleophilic Attack SM->Imp3 SM attacks Product Prod Target Product 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine Inter->Prod Cl- Attack (Substitution) Imp2 Impurity B (Phosphorous Adduct) Stalled Intermediate Inter->Imp2 Incomplete Rxn (Low Temp) Imp1 Impurity A (Hydrolysis Product) Reversion to SM Prod->Imp1 Aq. Workup (pH > 7 or High Temp)

Figure 1: Reaction pathway showing the origin of critical impurities.

Module 2: Troubleshooting Specific Impurities[2][3]

Impurity A: The "Reversion" Product (Hydrolysis)

Identity: 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one (The Starting Material).[2][3] Observation: You see a peak in LC-MS with Mass


 relative to the product (loss of Cl, gain of OH).[2]
Root Cause:  The Chlorine at position 1 is highly labile due to the electron-deficient nature of the pyrido-pyridazine fused system.[2] During aqueous quenching, if the local temperature spikes or the pH becomes too basic, water displaces the chlorine.[4]
Corrective Action: 
  • Quench Protocol: Do not pour the reaction mixture into water. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Temperature Control: Maintain quench temperature

    
    .
    
  • Buffer: Consider quenching into a buffered solution (sodium acetate) to prevent local basicity if using stronger bases for neutralization.[2][3][4]

Impurity B: The "Sticky" Adduct (Phosphorylated Species)

Identity: Phosphorodichloridate intermediate.[2][3] Observation: A lipophilic spot on TLC that trails, or an LC-MS peak with


 mass units (depending on hydrolysis of the P-species).[2]
Root Cause:  The reaction temperature was insufficient to drive the substitution of the 

leaving group by the chloride ion.[3] Corrective Action:
  • Thermodynamics: This reaction often requires reflux temperatures (

    
    ).[2][3][4] Ensure the internal temperature reaches the boiling point of 
    
    
    
    or the solvent.[3][4]
  • Catalysis: Add a catalytic amount of DMF (Dimethylformamide).[2][3][4] This forms the Vilsmeier reagent, which is a more potent electrophile than

    
     alone, facilitating the activation of the lactam oxygen.[4]
    
Impurity C: The Dimer

Identity: Linked bis-heterocycle.[2][3] Observation: High molecular weight peak (


).[2][3][4]
Root Cause:  As the product forms, unreacted Starting Material (which is nucleophilic at the Nitrogen/Oxygen) attacks the highly electrophilic 1-position of the newly formed Product.[4]
Corrective Action: 
  • Concentration: Dilute the reaction.

  • Order of Addition: Ensure

    
     is in large excess (acting as solvent) or add the substrate slowly to the chlorinating agent to keep the concentration of nucleophilic SM low relative to the electrophile.[4]
    

Module 3: Analytical Fingerprinting[2][3][4]

Distinguishing the 1,7-dichloro product from potential isomers or byproducts requires careful data analysis.[2]

Mass Spectrometry (Isotope Patterns)

The presence of two chlorine atoms provides a distinct fingerprint.[3]

SpeciesFormulaCl AtomsIsotope Pattern (M : M+2 : M+4)
Target Product

2 9 : 6 : 1 (Distinctive)
Impurity A (Hydrolysis)

13 : 1
Impurity B (P-Adduct) Varies>2Complex multiplet
NMR Diagnostics ( )

The proton environment changes drastically upon chlorination.[3][4]

  • Starting Material (Lactam): Look for a broad singlet (NH) around

    
    .[2][3][4]
    
  • Target Product: The NH signal disappears. The aromatic protons on the pyridine ring will shift downfield (deshielding) due to the electron-withdrawing nature of the new C-Cl bond at position 1.[2]

  • Regio-differentiation: The methyl group at position 4 is a singlet around

    
    .[2][3] If chlorination occurred at the methyl group (radical side reaction), this singlet would become a doublet or disappear.[4]
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no.[3][4] Thionyl chloride is often not electrophilic enough to activate the lactam oxygen in these electron-deficient fused systems.[2][3]

(often with

) is the gold standard.[3][4] If

fails, try adding

to generate a more reactive species [1].

Q2: My product decomposes on the silica column. Why? A: The 1-Cl bond is labile.[2][3] Silica gel is slightly acidic and contains water.[2][3]

  • Fix: Pre-treat the silica column with

    
     Triethylamine (TEA) in hexane to neutralize it.[2][3] Elute quickly. Alternatively, use neutral alumina.[2][4]
    

Q3: How do I remove the "black tar" formed during the reaction? A: This is likely polymerized degradation products caused by excessive heat or old


.[3][4]
  • Fix: Ensure your

    
     is distilled or clear/colorless before use.[2][3][4] Nitrogen protection is mandatory to prevent formation of phosphoric acid, which catalyzes tar formation.[4]
    

Module 5: Decision Tree for Troubleshooting

Troubleshooting Start Start Analysis LCMS Check LC-MS Is M+ peak correct? Start->LCMS IsoPattern Check Isotope Pattern Is it 9:6:1? LCMS->IsoPattern Yes (Mass matches) MonoCl Issue: Monochloro/Hydrolysis (Impurity A) LCMS->MonoCl No (Mass = M-18) HighMass Issue: Dimer or P-Adduct (Impurity B/C) LCMS->HighMass No (Mass > M) Success Target Identified IsoPattern->Success Yes IsoPattern->MonoCl No (3:1 pattern)

Figure 2: Rapid diagnostic logic for impurity identification.

References

  • Synthesis of Pyrido[3,4-d]pyridazines: Source: PubChem.[2][3][5][6][7] (n.d.). Pyrido[3,4-d]pyridazine | C7H5N3.[2][3][4][5][7] National Library of Medicine.[2][3] URL:[Link][3][4]

  • Chlorin

    
    : 
    Source: Common Organic Chemistry.[2][3] (2021).[2][3][4][7] Activated Cl Formation (POCl3).
    URL:[Link]
    
  • Heterocyclic Chemistry Grounding: Source: Joule, J. A., & Mills, K. (2010).[4] Heterocyclic Chemistry. Wiley.[2][3] (General reference for reactivity of diazines).

  • Related Synthetic Pathways (Pyrido-pyridazine scaffolds): Source: MDPI. (2022).[2][3][4] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. URL:[Link][3][4]

Sources

Troubleshooting

storage and handling guidelines for chlorinated heterocyclic compounds

Technical Support Center: Chlorinated Heterocyclic Compounds Ticket ID: #GEN-CHC-STORAGE-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You have reached the spe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorinated Heterocyclic Compounds Ticket ID: #GEN-CHC-STORAGE-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the specialized support module for Chlorinated Heterocyclic Compounds (CHCs) . This class of reagents—spanning chloropyridines, chloroquinolines, chloropyrimidines, and related scaffolds—is fundamental to medicinal chemistry but notoriously finicky.

Their dual nature defines your challenge: the same electron-deficient ring system that makes them excellent electrophiles for SNAr reactions also makes them highly susceptible to environmental degradation (hydrolysis) and photolytic cleavage.

This guide is structured to troubleshoot your current issues and immunize your future workflows against failure.

Module 1: Stability & Storage Integrity

"Why is my reagent degrading on the shelf?"

The primary enemies of CHCs are moisture and UV light . Unlike simple aryl chlorides (e.g., chlorobenzene), the nitrogen in the heterocyclic ring pulls electron density, activating the C-Cl bond. This makes the compound vulnerable to nucleophilic attack by atmospheric water, even at neutral pH.

The Storage Decision Matrix

Use this logic flow to determine the optimal storage conditions for your specific compound.

StorageProtocol Start Compound Assessment IsSalt Is it a Salt? (e.g., HCl salt) Start->IsSalt IsLiq Physical State: Liquid vs Solid IsSalt->IsLiq No (Free Base) Freezer Store at -20°C Under Argon/N2 IsSalt->Freezer Yes (Hygroscopic) Pos Chlorine Position? (2- or 4- vs 3- or 5-) IsLiq->Pos Liquid IsLiq->Pos Solid Pos->Freezer Activated (2-Cl, 4-Cl) High Hydrolysis Risk Amb Ambient Temp OK Dark/Dry Cabinet Pos->Amb Deactivated (3-Cl, 5-Cl) Stable Fridge Store at 2-8°C Desiccator Required

Figure 1: Decision matrix for selecting storage conditions based on compound reactivity and physical state.

Critical Storage Parameters
ParameterGuidelineTechnical Rationale
Atmosphere Argon or Nitrogen Oxygen promotes N-oxide formation; moisture drives hydrolysis. Argon is heavier than air and provides a better "blanket" for liquids in opened bottles.
Container Amber Glass + Teflon Liner Amber glass blocks UV (preventing C-Cl photolysis). Teflon (PTFE) liners prevent the plasticizer leaching common with standard polyethylene caps.
Desiccation Required for Salts HCl salts of heterocycles (e.g., 2-(chloromethyl)pyridine HCl) are extremely hygroscopic. Once wet, the local acidity catalyzes rapid polymerization.
Headspace Minimize Large headspace in a bottle acts as a moisture reservoir. Transfer small aliquots to smaller vials if the main supply will be used slowly.

Module 2: Handling & Safety Protocols

"How do I handle this without injury or contamination?"

CHCs are potent alkylating/arylating agents. Many are severe skin irritants and sensitizers. 2-Chloropyridine , for instance, is rapidly absorbed through intact skin.

Protocol: Safe Weighing & Transfer
  • Engineering Control: Always weigh inside a fume hood. If the balance is outside, tare the vial, move to the hood to add solid/liquid, cap it, and return to the balance.

  • PPE Layering:

    • Gloves: Standard nitrile is often insufficient for prolonged contact with liquid CHCs. Use Double-gloving (Nitrile over Laminate/Barrier) or Viton gloves for bulk handling.

    • Eyes: Chemical splash goggles (vented) are mandatory.[1] Face shields are recommended for volumes >100mL.

  • Static Mitigation: Dry heterocyclic powders are prone to static charge, causing them to "jump" during weighing. Use an anti-static gun or polonium strip near the balance to neutralize charge.

Module 3: Troubleshooting & FAQs

"Something went wrong. How do I fix it?"

Issue 1: The "White Crust" Phenomenon

User Question: "My bottle of 2-chloropyrimidine liquid has developed a white solid crust around the cap. Is the rest of the liquid usable?"

Diagnosis: This is a classic sign of Hydrolysis .

  • Mechanism: Moisture from the air reacted with the liquid residue on the threads. The chlorine was displaced by water, releasing HCl gas and forming the solid hydroxypyrimidine (or pyrimidone) tautomer.

  • The Risk: The released HCl gas can dissolve back into your bulk liquid, autocatalyzing further degradation.

  • Solution:

    • Do not scrape the solid back into the bottle.

    • Filter the liquid through a dry plug of silica or neutral alumina to remove acidic impurities.

    • Check purity via NMR. If >95%, re-bottle under Argon.

Issue 2: Pressure Buildup (The "Hissing" Bottle)

User Question: "When I opened the storage container, there was an audible hiss. Should I be worried?"

Diagnosis: HCl Gas Generation .

  • Cause: Slow hydrolysis inside the sealed vessel has generated hydrogen chloride gas.

  • Immediate Action: Vent the bottle in a fume hood immediately.

  • Prevention: For long-term storage of reactive CHCs (like chloropyrimidines), use caps with a pressure-relief septum or store at -20°C to slow the kinetics of hydrolysis.

Issue 3: Discoloration (Yellowing)

User Question: "My 3-chloroquinoline turned from white crystals to a yellow/brown sticky solid."

Diagnosis: Photo-oxidation / N-Oxide Formation .

  • Mechanism: Exposure to light excited the aromatic ring, leading to radical formation or direct oxidation of the nitrogen to an N-oxide, which is often colored.

  • Impact: N-oxides have significantly different reactivity in cross-coupling reactions (e.g., Suzuki/Buchwald).

  • Solution: Purify via recrystallization (usually from hexanes/EtOAc) or sublimation. Store strictly in amber vials wrapped in foil.

Module 4: The Mechanism of Failure

Understanding how your compound dies is the key to keeping it alive. The diagram below illustrates the hydrolysis pathway that ruins most CHC samples.

HydrolysisMechanism Substrate 2-Chloropyridine (Electrophile) Inter Meisenheimer-like Intermediate Substrate->Inter Nucleophilic Attack Water H2O (Atmospheric Moisture) Water->Inter Nucleophilic Attack Prod1 2-Hydroxypyridine (Solid Precipitate) Inter->Prod1 Cl Elimination Prod2 HCl Gas (Corrosive Byproduct) Inter->Prod2 Release

Figure 2: The hydrolysis cascade. Note that the formation of HCl (Prod2) can accelerate the degradation of remaining substrate in a closed system.

References

  • National Toxicology Program (NTP). 2-Chloropyridine - Toxicity and Stability Data. National Institutes of Health. Available at: [Link]

  • PubChem. Compound Summary: 2-Chloropyridine.[2] National Library of Medicine. Available at: [Link]

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Activity of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine in Cancer Cell Models

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel heterocyclic compound, 1,7-Dichloro-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel heterocyclic compound, 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (hereafter referred to as "Compound X"). The pyridopyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antitumor and kinase inhibitory effects.[1][2][3] This guide will proceed under the working hypothesis that Compound X exerts its anticancer effects through the inhibition of a critical oncogenic signaling pathway, a common mechanism for compounds of this class.

We will outline a logical, multi-phase experimental workflow designed to move from a broad assessment of cytotoxicity to a specific, mechanistic understanding of the compound's action. For comparative analysis, we will benchmark the performance of Compound X against Gefitinib , a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently deregulated in various cancers, such as non-small-cell lung cancer.[4][5]

Phase 1: Foundational Cytotoxicity Screening

Expertise & Experience: Before investing resources in complex mechanistic studies, it is imperative to first establish whether a compound possesses any biological activity against a target cell line. The primary objective is to determine the concentration-dependent effect of Compound X on cancer cell viability and proliferation. A robust and high-throughput method is required for this initial screen. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for this purpose. It measures the metabolic activity of cells, which serves as a reliable proxy for cell viability. The principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals, a process only active in viable cells.[6]

Experimental Design: MTT Assay

We will utilize the A549 human non-small-cell lung cancer cell line, a model system where EGFR signaling pathways are known to play a role in proliferation and survival.[5] The goal is to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell viability by 50%.

Data Presentation: Comparative IC50 Values
CompoundCell LineIncubation Time (hours)IC50 (µM)
Compound X A54948[Experimental Value]
Gefitinib A54948[Reference Value]

Table 1: Comparative analysis of the cytotoxic potential of Compound X and the reference inhibitor, Gefitinib, against the A549 cell line.

Detailed Protocol: MTT Cell Viability Assay[6][9]
  • Cell Seeding: Seed A549 cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of Compound X and Gefitinib in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Phase 2: Investigating the Mechanism of Cell Death - Apoptosis Induction

Expertise & Experience: A reduction in cell viability can occur through several mechanisms, primarily apoptosis (programmed cell death) or necrosis. Many targeted anticancer agents, including kinase inhibitors, function by inducing apoptosis. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis.[8] Therefore, quantifying the activity of these caspases provides a direct and reliable measure of apoptosis induction.

Experimental Design: Caspase-3/7 Activity Assay

This experiment aims to determine if the cytotoxicity observed in Phase 1 is mediated by apoptosis. We will treat A549 cells with Compound X and Gefitinib at their respective IC50 concentrations and measure the resulting activation of caspases-3 and -7 using a luminogenic substrate. The assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[9]

Data Presentation: Comparative Apoptosis Induction
Treatment (at IC50)Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
Compound X [Experimental Value]
Gefitinib [Reference Value]
Staurosporine (Positive Control) [Reference Value]

Table 2: Quantitative comparison of caspase-3/7 activation in A549 cells following treatment with Compound X and reference compounds.

Detailed Protocol: Luminescent Caspase-3/7 Assay[11]
  • Cell Seeding: Seed A549 cells in a white-walled, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat cells in triplicate with Compound X and Gefitinib at their predetermined IC50 concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., 1 µM Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the average luminescence for each treatment. Express the results as a fold increase in caspase activity relative to the vehicle-treated control.

Phase 3: Validating the Hypothesized Molecular Target - EGFR Pathway Inhibition

Expertise & Experience: The culminating phase of our validation workflow is to directly probe the molecular mechanism of action. Based on our hypothesis, if Compound X is an EGFR inhibitor, it should block the autophosphorylation of the receptor and consequently inhibit the phosphorylation of key downstream signaling proteins. The EGFR signaling cascade is a cornerstone of cell proliferation and survival, primarily mediated through the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[5][10] Therefore, a hallmark of effective EGFR inhibition is a reduction in the phosphorylation levels of EGFR itself, as well as downstream nodes like AKT and ERK.

Western blotting is the definitive technique for this analysis. It allows for the specific detection and semi-quantitative analysis of protein phosphorylation states. A critical aspect of this protocol is the meticulous preservation of phosphorylation states by including phosphatase inhibitors in all lysis buffers and using Bovine Serum Albumin (BSA) instead of milk for blocking to avoid non-specific binding from phosphoproteins like casein.[11][12]

Experimental Workflow and Signaling Pathway

The workflow involves stimulating serum-starved cells with EGF to synchronize and maximize pathway activation, followed by treatment with the inhibitors. This allows for a clear assessment of the compound's ability to block signal transduction.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation ERK->Proliferation Inhibition_X Compound X Gefitinib Inhibition_X->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and proposed point of inhibition.

Data Presentation: Western Blot Densitometry Analysis
Treatmentp-EGFR / Total EGFR (Relative Units)p-AKT / Total AKT (Relative Units)p-ERK / Total ERK (Relative Units)
Vehicle (No EGF) [Baseline][Baseline][Baseline]
Vehicle (+ EGF) 1.001.001.00
Compound X (+ EGF) [Experimental Value][Experimental Value][Experimental Value]
Gefitinib (+ EGF) [Reference Value][Reference Value][Reference Value]

Table 3: Semi-quantitative analysis of protein phosphorylation in A549 cells. Values are normalized to the EGF-stimulated vehicle control.

Detailed Protocol: Western Blotting for Phospho-Proteins[13][14]
  • Cell Culture and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 18-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with Compound X or Gefitinib (at 2x IC50 concentration) for 2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation and downstream signaling. Include an unstimulated control.

  • Cell Lysis: Immediately place plates on ice and wash twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors . Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer and denature by boiling at 95°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween-20 (TBST) containing 5% w/v BSA. Note: Do not use milk for blocking when probing for phosphoproteins.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR, phospho-AKT, phospho-ERK, and their corresponding total protein counterparts, diluted in 5% BSA in TBST.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis: Quantify the band intensities using densitometry software. For each target, normalize the phosphorylated protein signal to the total protein signal to account for any loading differences.

Conclusion and Future Directions

This guide outlines a systematic and self-validating approach to characterize the biological activity of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine. By following this three-phase workflow, researchers can:

  • Quantify Cytotoxicity: Establish a dose-dependent cytotoxic effect and determine a precise IC50 value, benchmarking it against a known clinical inhibitor.

  • Define the Death Mechanism: Confirm that the compound induces programmed cell death via apoptosis by measuring the activity of key executioner caspases.

  • Validate the Molecular Target: Provide strong evidence for the inhibition of the EGFR signaling pathway by demonstrating a reduction in the phosphorylation of the receptor and its critical downstream effectors.

The collective data from these experiments would build a compelling, evidence-based narrative for the biological activity and mechanism of action of Compound X. Positive results would justify progression to more advanced studies, including in-cell target engagement assays (e.g., NanoBRET), broad-panel kinase screening to assess selectivity, and ultimately, evaluation in preclinical in vivo models.

References

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  • MTT Assay Protocol for Cell Viability and Proliferation. MilliporeSigma. [URL: https://www.sigmaaldrich.com/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture/mtt-assay]
  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [URL: https://www.reactionbiology.
  • Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [URL: https://www.bio-rad-antibodies.
  • Ishizawar, R., & Parsons, S. J. (2017). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Cancer Cell, 32(4), 425-427. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5693339/]
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [URL: https://www.researchgate.net/publication/325381838_WESTERN_BLOTTING_OF_PHOSPHO-PROTEINS_PROTOCOL]
  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in cancer biology, 42, 1-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548396/]
  • Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31. [URL: https://www.mdpi.com/2072-6694/9/5/545]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular oncology, 12(1), 3-20. [URL: https://www.tandfonline.com/doi/full/10.1080/2162402X.2023.2216315]
  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/]
  • Cell-based test for kinase inhibitors. INiTS. [URL: https://www.inits.at/en/success-stories/cell-based-test-for-kinase-inhibitors/]
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  • Sum, V., & Rapp, U. R. (2009). Src family kinases as therapeutic targets for cancer. Nature reviews Cancer, 9(10), 693-706. [URL: https://pubmed.ncbi.nlm.nih.gov/19763102/]
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Comparative

structure-activity relationship (SAR) of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine analogs

The 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine scaffold represents a critical chemical architecture in modern oncology, specifically in the development of SOS1 (Son of Sevenless homolog 1) inhibitors . This guide synth...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine scaffold represents a critical chemical architecture in modern oncology, specifically in the development of SOS1 (Son of Sevenless homolog 1) inhibitors . This guide synthesizes the structure-activity relationship (SAR) data leading to the discovery of MRTX0902 , a potent inhibitor of the SOS1:KRAS protein-protein interaction.

Core Application: Targeted inhibition of KRAS-driven cancers via SOS1 blockade. Primary Lead Compound: MRTX0902 (Mirati Therapeutics/BMS). Target Mechanism: Disruption of the SOS1:KRAS


 interaction, preventing nucleotide exchange and keeping KRAS in the GDP-bound (inactive) state.

Scaffold Architecture & Reactivity Profile

The pyrido[3,4-d]pyridazine core is a bicyclic heteroaromatic system composed of a pyridine ring fused to a pyridazine ring. The "1,7-dichloro-4-methyl" substitution pattern is the strategic starting point for divergent library synthesis.

Mechanistic Insight: Regioselective Functionalization

The success of this scaffold relies on the differential reactivity of the two chlorine atoms toward Nucleophilic Aromatic Substitution (


).
  • C1-Chloro (Pyridazine Ring): Highly reactive. The pyridazine ring is electron-deficient (diazine), making the C1 position highly susceptible to nucleophilic attack by amines under mild conditions.

  • C7-Chloro (Pyridine Ring): Less reactive. The pyridine ring is less electron-deficient than the pyridazine. Substitution at C7 typically requires elevated temperatures, forcing conditions, or transition metal catalysis (though

    
     is possible with strong nucleophiles like morpholine at high heat).
    

Synthetic Consequence: This reactivity gradient allows for a controlled, sequential "one-pot" or stepwise assembly: C1 first, then C7.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this series is defined by three vectors: the C1-Amine (Tail) , the C7-Solubilizer (Head) , and the C4-Methyl (Core Stabilizer) .

Vector A: C1-Position (The "Back Pocket" Binder)

This position anchors the molecule into the SOS1 hydrophobic pocket. The substituent here is critical for potency and selectivity.

Substituent ClassRepresentative StructurePerformance Notes
Simple Benzyl Amines (R)-1-phenylethan-1-amineBaseline Activity. Moderate binding affinity but poor selectivity against other kinases.
Trifluoromethyl Benzyl (R)-1-(2-methyl-3-(CFngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)phenyl)
High Potency, High Lipophilicity. Strong binding (salt bridge with Glu902), but high cLogP (4.4) leads to metabolic liability (CYP3A4 inhibition).
Cyano Benzyl (R)-1-(2-methyl-3-cyanophenyl)Optimal Balance. The cyano group maintains potency while lowering lipophilicity (cLogP ~3.4). Significantly reduces CYP3A4 inhibition compared to CF

. (Present in MRTX0902)
Vector B: C7-Position (The Interface Disruptor)

Substituents at C7 extend towards the solvent front and the KRAS:SOS1 interface. This vector is used to tune physicochemical properties (solubility, permeability).

Substituent ClassRepresentative StructurePerformance Notes
Halogen (Cl) -ClIntermediate. Reactive handle; poor solubility; insufficient steric bulk to fully disrupt protein-protein interaction.
Dimethylamine -N(CH

)

High Potency. Good cellular potency (Ki = 2.2 nM) but potential metabolic soft spot.
Morpholine Morpholin-4-ylPreferred. Excellent solubility profile; favorable pharmacokinetic (PK) properties; effectively blocks the KRAS interface. (Present in MRTX0902)
Substituted Pyrazoles 3,4-dimethyl-1H-pyrazoleLoss of Potency. Attempts to replace the amine linkage or ring system here often result in lower intrinsic clearance (

) but reduced binding affinity.
Vector C: C4-Position (Core Stability)
  • Methyl Group: The C4-methyl is largely conserved. It provides metabolic stability to the pyridazine ring and may induce a preferred conformation for the biaryl system. Removal or replacement with hydrogen often leads to reduced stability or potency.

Comparative Performance Data

The following table contrasts the lead candidate (MRTX0902) with early-stage analogs to demonstrate the optimization trajectory.

Compound IDC1 SubstituentC7 SubstituentSOS1 Binding (

nM)
CYP3A4 Inhibition (


M)
cLogP
Analog 24 3-CF

-2-Me-Benzyl
Morpholine2.50.64 (High Risk)4.4
Analog 14 3-CF

-2-Me-Benzyl
Dimethylamine2.2N/D3.8
MRTX0902 3-CN-2-Me-Benzyl Morpholine ~2.0 3.6 (Low Risk) 3.4

Data Source: J. Med. Chem. 2022, 65, 14, 9607–9627.

Experimental Protocols

A. Synthesis of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

This protocol converts the pyridazinone intermediate to the key dichloro scaffold.[1][2]

  • Starting Material: 7-hydroxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one (prepared from 2-chloroisonicotinic acid via hydrazine cyclization).

  • Chlorination: Suspend the starting material (1 equiv) in

    
     (5 equiv).
    
  • Reaction: Heat to 100 °C for 5 hours. (Monitor by LCMS for conversion of the hydroxy/oxo species to dichloro).

  • Workup: Remove volatiles under reduced pressure. Dissolve residue in DCM. Carefully quench with saturated

    
     at 0 °C (Exothermic!). Extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Yield: Typically 80-90% as a yellow/brown solid.

  • Storage: Store under

    
     at -20 °C. Note: Susceptible to hydrolysis in humid air.
    
B. Sequential for Lead Generation (MRTX0902 Route)

Step 1: C1-Selective Substitution (Mild)

  • Dissolve 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine (1 equiv) in anhydrous DMF or NMP.

  • Add (R)-3-(1-aminoethyl)-2-methylbenzonitrile (1.05 equiv) and DIPEA (3 equiv).

  • Stir at Room Temperature (25 °C) for 2-4 hours.

  • Observation: The C1-Cl is displaced exclusively due to the higher electrophilicity of the pyridazine ring.

  • Isolate intermediate via precipitation with water or flash chromatography.

Step 2: C7-Substitution (Forcing)

  • Dissolve the C1-substituted intermediate in neat Morpholine (10 equiv) or Morpholine/DMSO.

  • Heat to 80–100 °C for 12 hours.

  • Observation: The less reactive C7-Cl (pyridine ring) is displaced.

  • Purify final compound via reverse-phase HPLC.

Visualizations

Figure 1: SAR Map of the Pyrido[3,4-d]pyridazine Scaffold

SAR_Map Core 1,7-Dichloro-4-methyl pyrido[3,4-d]pyridazine C1 C1 Position (Pyridazine) Core->C1 High Reactivity (SNAr) C7 C7 Position (Pyridine) Core->C7 Low Reactivity (Heat req.) C4 C4 Position Core->C4 Stable Core C1_Effect Target: SOS1 Pocket Optimum: Chiral Benzyl Amine (3-CN-2-Me-Benzyl) C1->C1_Effect C7_Effect Target: Solvent Front Optimum: Morpholine (Solubility & PK) C7->C7_Effect C4_Effect Metabolic Stability Methyl Group conserved C4->C4_Effect

Caption: Regioselective reactivity and functional targets for the 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine scaffold.

Figure 2: Synthesis Workflow (MRTX0902)

Synthesis_Workflow Start 2-Chloroisonicotinic Acid Step1 Hydrazine Cyclization (Formation of Pyridazinone) Start->Step1 Inter1 7-Hydroxy-4-methyl pyrido[3,4-d]pyridazin-1-one Step1->Inter1 Step2 POCl3 Chlorination (100°C, 5h) Inter1->Step2 KeyInter 1,7-Dichloro-4-methyl pyrido[3,4-d]pyridazine Step2->KeyInter Step3 SNAr 1: C1-Selective (Benzyl Amine, RT) KeyInter->Step3 Inter2 C1-Substituted Intermediate Step3->Inter2 Step4 SNAr 2: C7-Substitution (Morpholine, 100°C) Inter2->Step4 Final MRTX0902 (SOS1 Inhibitor) Step4->Final

Caption: Stepwise assembly of MRTX0902 utilizing the differential reactivity of the dichloro scaffold.

References

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. Journal of Medicinal Chemistry, 2022, 65(14), 9607–9627.[1]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Organic Process Research & Development, 2023, 27(6), 1089–1100.

  • Salts of SOS1 Inhibitors (Patent WO2023250165A1). World Intellectual Property Organization, 2023.

Sources

Validation

Benchmarking the 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine Scaffold Against BI-3406 for SOS1:KRAS Inhibition

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Objective Comparison Guide Introduction & Strategic Rationale Targeting the Kirsten rat sarcoma viral...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Objective Comparison Guide

Introduction & Strategic Rationale

Targeting the Kirsten rat sarcoma viral oncogene homolog (KRAS) has historically been one of the most significant challenges in oncology. While mutant-specific covalent inhibitors (e.g., targeting KRAS-G12C) have reached the clinic, addressing the broader spectrum of KRAS mutations requires targeting universal regulatory nodes. Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF), has emerged as a premier therapeutic target. By facilitating the exchange of GDP for GTP, SOS1 acts as the critical "on-switch" for KRAS.

In the landscape of SOS1 inhibitors, the quinazoline-based BI-3406 has long served as the industry-standard benchmark [1]. However, quinazoline scaffolds frequently exhibit off-target affinity for the Epidermal Growth Factor Receptor (EGFR), complicating their safety profiles. To overcome this, researchers developed 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine (hereafter referred to as the DCMPP scaffold ), a rationally designed di-halogenated core that serves as the critical precursor for the clinical-stage SOS1 inhibitor MRTX0902 [2].

This guide objectively benchmarks the DCMPP scaffold (and its optimized derivatives) against the BI-3406 standard, providing experimental protocols, mechanistic insights, and comparative data to guide your pipeline development.

Mechanistic Overview: Scaffold Selection & Causality

The primary objective of an SOS1 inhibitor is to bind to the catalytic site of SOS1, sterically blocking its interaction with KRAS and locking KRAS in its inactive, GDP-bound state.

Why transition from Quinazoline to Pyrido[3,4-d]pyridazine? The causality behind this structural shift lies in the hydrogen-bonding network of the SOS1 catalytic pocket. While the quinazoline core of BI-3406 effectively mimics the nucleotide interactions required for SOS1 binding, it shares structural homology with established EGFR inhibitors (e.g., Erlotinib) [2]. The DCMPP scaffold replaces the quinazoline ring with a phthalazine-like pyrido[3,4-d]pyridazine core. This subtle nitrogen repositioning maintains the critical bidentate hydrogen bonds with the SOS1 backbone while drastically altering the electronic distribution, effectively abolishing EGFR binding affinity and improving blood-brain barrier (BBB) penetrance [2].

SOS1_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (Adaptor) RTK->Grb2 SOS1 SOS1 (GEF) Grb2->SOS1 KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Promotes Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP GDP to GTP MAPK MAPK/ERK Pathway (Proliferation) KRAS_GTP->MAPK Inhibitor DCMPP Scaffold / BI-3406 (SOS1 Inhibitor) Inhibitor->SOS1 Blocks Catalytic Site

Mechanism of SOS1-mediated KRAS activation and targeted inhibition.

Experimental Protocols: Self-Validating Systems

To accurately benchmark the DCMPP scaffold against BI-3406, researchers must employ orthogonal assays that validate both biochemical affinity and cellular target engagement. The protocols below are designed as self-validating systems to ensure data integrity.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Purpose: To quantify the biochemical disruption of the SOS1:KRAS protein-protein interaction (PPI). Self-Validation Logic: This assay utilizes a Cy5-labeled tracer and a Terbium-cryptate-labeled SOS1. FRET only occurs when the tracer binds the catalytic pocket. To validate selectivity, the assay must be run in parallel against SOS2; a true DCMPP-derived hit will show >1000-fold selectivity for SOS1 over SOS2 [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 1 mM DTT.

  • Protein Incubation: Dispense 5 nM of Terbium-labeled recombinant human SOS1 (amino acids 564–1049) into a 384-well low-volume microplate.

  • Compound Addition: Add the DCMPP derivative or BI-3406 in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 10 nM of the Cy5-labeled tracer compound and 50 nM of GDP-loaded KRAS.

  • Equilibration & Reading: Incubate the plate for 60 minutes. Read the time-resolved FRET signal on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the IC50 by plotting the 665/620 nm emission ratio against the log of the compound concentration.

HTRF_Workflow Step1 Step 1 Incubate Recombinant SOS1 with Test Compound Step2 Step 2 Add KRAS-GDP & Cy5-labeled Tracer Step1->Step2 Step3 Step 3 Equilibration (No Wash Required) Step2->Step3 Step4 Step 4 Measure FRET Signal (665nm / 620nm) Step3->Step4 Step5 Step 5 Calculate IC50 & Selectivity vs SOS2 Step4->Step5

Step-by-step workflow of the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol 2: Cellular pERK Modulation Assay (In-Cell Western)

Purpose: To verify that the biochemical binding translates to cellular membrane penetration and downstream MAPK pathway inhibition. Self-Validation Logic: Normalizing the phosphorylated ERK (pERK) signal to a housekeeping protein (GAPDH) ensures that the observed signal reduction is due to specific KRAS pathway inhibition rather than compound-induced cytotoxicity or uneven cell plating.

Step-by-Step Methodology:

  • Cell Seeding: Seed MIA PaCa-2 (KRAS-G12C mutant) cells at 15,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with serial dilutions of the DCMPP derivative or BI-3406 for 2 hours.

  • Fixation: Remove media, add 4% paraformaldehyde (PFA) for 20 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies targeting pERK1/2 (Thr202/Tyr204) and GAPDH overnight at 4°C.

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD) for 1 hour.

  • Quantification: Scan the plate using a near-infrared imaging system. Calculate the pERK/GAPDH ratio to determine the cellular IC50.

Comparative Data Analysis

The following table summarizes the benchmarking data comparing the optimized derivative of the DCMPP scaffold (MRTX0902) against the BI-3406 standard[1, 2, 3].

ParameterDCMPP Scaffold Derivative (MRTX0902)Quinazoline Standard (BI-3406)Implications for Drug Design
Core Structure Pyrido[3,4-d]pyridazineQuinazolineDCMPP shifts electron density to avoid off-target kinase binding.
SOS1 Biochemical Affinity

= 1.9 nM

= 5.0 nM
Both scaffolds exhibit highly potent, single-digit nanomolar binding.
Cellular pERK Inhibition

= 29 nM (MKN1 cells)

= 24 nM (H358 cells)
Equivalent cellular target engagement and membrane permeability.
SOS2 Selectivity > 10,000 nM> 10,000 nMBoth scaffolds successfully avoid SOS2, preventing lethal toxicity.
EGFR Off-Target Activity

> 10,000 nM (No activity)
Variable (Requires strict optimization)Critical Differentiator: DCMPP inherently avoids EGFR toxicity.
In Vivo Application Highly Brain PenetrantLow Brain PenetranceDCMPP is superior for targeting CNS metastases in KRAS-driven tumors.

Conclusion & Strategic Recommendations

When benchmarking the 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine scaffold against the established BI-3406 standard, the data reveals a clear strategic divergence. While both the pyrido[3,4-d]pyridazine and quinazoline cores achieve exceptional, single-digit nanomolar inhibition of the SOS1:KRAS interaction, the DCMPP scaffold offers distinct structural advantages.

Recommendation: For drug discovery programs targeting peripheral solid tumors where standard pharmacokinetics are sufficient, quinazoline-based scaffolds remain a viable and highly potent starting point. However, if your target product profile (TPP) requires high blood-brain barrier penetrance (e.g., for KRAS-mutant NSCLC with brain metastases) or demands an absolute exclusion of EGFR off-target activity , the 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine scaffold is the superior chemical foundation.

References

  • Hofmann MH, et al. "BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition." Cancer Discovery. 2021 Jan;11(1):142-157. URL:[Link]

  • Ketcham JM, et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein-Protein Interaction." Journal of Medicinal Chemistry. 2022 Jul 28;65(14):9678-9690. URL:[Link]

  • Baltanás FC, et al. "SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD." Proceedings of the National Academy of Sciences (PNAS). 2025 Mar 18;122(11):e2422943122. URL:[Link]

Safety & Regulatory Compliance

Safety

1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine proper disposal procedures

Comprehensive Safety and Logistical Protocol: Handling and Disposal of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine As a critical intermediate in the synthesis of MRTX0902—a potent, selective, and orally bioavailable inh...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Logistical Protocol: Handling and Disposal of 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine

As a critical intermediate in the synthesis of MRTX0902—a potent, selective, and orally bioavailable inhibitor of the SOS1:KRAS protein–protein interaction used in oncology research[1][2]—1,7-dichloro-4-methylpyrido[3,4-d]pyridazine (CAS: 2654746-98-0) requires stringent laboratory handling. While highly valuable for drug development, its specific physicochemical properties dictate specialized operational and disposal plans to ensure laboratory safety and environmental compliance.

Physicochemical Hazard Profile & Mechanistic Causality

To design a self-validating disposal system, one must first understand the chemical reactivity of the substance. The pyrido[3,4-d]pyridazine core of this molecule contains two highly electrophilic chlorine atoms. Process development studies for MRTX0902 have explicitly flagged that 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine is highly susceptible to hydrolysis upon storage under normal ambient humidity levels[3].

The Causality of the Hazard: When exposed to water or aqueous waste streams, the molecule undergoes rapid nucleophilic aromatic substitution (SNAr) by water molecules. This hydrolytic degradation not only destroys the intermediate (converting it to derivatives such as 7-hydroxy-4-methylpyrido[3,4-d]pyridazin-1(2H)-one) but also evolves hydrochloric acid (HCl) gas[2][3]. In a sealed, mixed-waste container, this evolution of HCl gas can lead to dangerous pressure build-up, container rupture, and inhalation hazards.

Table 1: Operational Implications of Physicochemical Properties

PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Role Pharmaceutical IntermediateHandle with high-containment PPE (gloves, goggles, lab coat) to prevent API-level exposure.
Stability Hydrolytically Unstable[3]Critical: Must be strictly segregated from aqueous waste to prevent HCl gas evolution and pressurization.
Halogen Content DichlorinatedMust be routed exclusively to Halogenated Organic Waste streams to comply with EPA/local incineration regulations.

Step-by-Step Disposal Methodology

The following protocol ensures the safe logistical handling and disposal of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, preventing cross-reactivity in standard laboratory waste streams.

Phase 1: Waste Segregation and Containment

  • Exclude Aqueous Streams: Under no circumstances should solid residues or organic mother liquors containing this compound be mixed with aqueous waste[3].

  • Container Selection: Utilize dry, heavy-duty High-Density Polyethylene (HDPE) or glass waste carboys that have been verified to be completely free of moisture.

  • Inert Atmosphere (For Bulk Disposal): If disposing of bulk quantities (>100g) of the solid intermediate or highly concentrated reaction liquors, purge the headspace of the waste container with an inert gas (Nitrogen or Argon) before sealing. This prevents ambient humidity from initiating hydrolysis during temporary storage.

Phase 2: Logistical Routing

  • Categorization: Route the material strictly into the Halogenated Organic Waste stream. Mixing chlorinated heterocycles with non-halogenated waste can damage incinerator infrastructure and violate environmental regulations.

  • Labeling: Clearly label the waste container with standard hazardous waste tags, explicitly adding the modifier: "Contains Halogenated Heterocycles – WATER SENSITIVE / EVOLVES HCl."

Phase 3: Final Destruction

  • Professional Incineration: Transfer the sealed, labeled containers to a licensed hazardous waste management facility. The standard and only acceptable method for the final destruction of halogenated pharmaceutical intermediates is high-temperature professional incineration, which safely scrubs the resulting halogenated exhaust gases.

  • Avoid In-House Quenching: Do not attempt to "quench" or neutralize the solid intermediate with water or base in the laboratory prior to disposal, as the exothermic release of HCl gas can overwhelm standard fume hood scrubbers if not precisely controlled.

Waste Management Workflow Visualization

The following diagram illustrates the logical decision-making process for the disposal of 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine, emphasizing the critical water-exclusion step.

G Start 1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine Waste Generation State Determine Waste State Start->State Solid Solid Waste (Contaminated PPE/Vials) State->Solid Liquid Liquid Waste (Reaction Mother Liquor) State->Liquid WaterCheck Ensure STRICTLY Anhydrous Conditions Solid->WaterCheck Liquid->WaterCheck Halogenated Route to Halogenated Organic Waste Stream WaterCheck->Halogenated Prevents HCl gas evolution Incineration Professional High-Temperature Incineration Halogenated->Incineration Final Destruction

Disposal workflow for 1,7-dichloro-4-methylpyrido[3,4-d]pyridazine emphasizing anhydrous segregation.

References

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC. nih.gov. Available at:[Link]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 - ACS Publications. acs.org. Available at:[Link]

Sources

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